Ethyl 2-amino-3-bromo-5-chlorobenzoate
Description
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Properties
IUPAC Name |
ethyl 2-amino-3-bromo-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCQHMOWJBMTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure, Properties, and Synthetic Applications of Ethyl 3-bromo-5-chloroanthranilate: A Comprehensive Technical Guide
Executive Summary
Ethyl 3-bromo-5-chloroanthranilate (synonymous with Ethyl 2-amino-3-bromo-5-chlorobenzoate) is a highly specialized, polysubstituted aromatic building block. Characterized by a densely functionalized benzene ring—featuring an ethyl ester at C1, a primary amine at C2, a bromine atom at C3, and a chlorine atom at C5—this compound offers orthogonal reactivity profiles that are indispensable in modern synthetic organic chemistry.
As an application scientist, I frequently leverage this scaffold for the divergent synthesis of complex heterocycles. Its unique structural topology makes it a critical precursor for quinazolinones and anthranilic diamides, which serve as core pharmacophores in both antiviral drugs (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors or NNRTIs) and advanced agrochemicals.
Physicochemical Profiling & Structural Elucidation
The synthetic utility of Ethyl 3-bromo-5-chloroanthranilate stems directly from its electronic distribution. The presence of the C5-chloro and C3-bromo substituents exerts a profound electron-withdrawing inductive effect (-I effect). This significantly attenuates the nucleophilicity of the C2-amino group, a feature that provides metabolic stability in final drug candidates but requires specific catalytic strategies during synthesis. Conversely, the C1-ethyl ester acts as a lipophilic protecting group that can be selectively activated for intramolecular cyclization.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Ethyl 2-amino-3-bromo-5-chlorobenzoate |
| CAS Number | 1315366-56-3 |
| Molecular Formula | C9H9BrClNO2 |
| Molecular Weight | 278.53 g/mol |
| InChIKey | ZBCQHMOWJBMTDT-UHFFFAOYSA-N |
| Physical Form | Faint yellow solid / powder |
| Storage Temperature | Room Temperature (Protect from UV light) |
Data supported by commercial reference standards from [1].
Mechanistic Synthesis Pathways
The synthesis of Ethyl 3-bromo-5-chloroanthranilate is achieved through a meticulously controlled two-step sequence starting from commercially available 2-amino-5-chlorobenzoic acid.
Step 1: Regioselective Bromination The initial step involves the electrophilic aromatic substitution of 2-amino-5-chlorobenzoic acid using molecular bromine (Br₂) in glacial acetic acid [2]. The causality here is governed by strict directing effects: the primary amine is a strong activating and ortho/para-directing group. Since the para position (C5) is already occupied by the chlorine atom, the bromonium ion exclusively attacks the ortho position (C3).
Step 2: Fischer Esterification The intermediate carboxylic acid is then converted to the ethyl ester. Due to the steric hindrance and electronic deactivation caused by the adjacent bromine and amino groups, standard Fischer esterification can be sluggish. Therefore, the acid is pre-activated using thionyl chloride (SOCl₂) to form a highly reactive acyl chloride in situ, which is subsequently quenched with absolute ethanol under reflux to afford the target ethyl ester.
Figure 1: Two-step synthesis pathway of Ethyl 3-bromo-5-chloroanthranilate.
Application in Heterocyclic Synthesis: Quinazolinone Assembly
One of the most critical applications of Ethyl 3-bromo-5-chloroanthranilate is its use as a precursor for 8-bromo-6-chloroquinazolin-4(3H)-one derivatives. These heterocycles are vital scaffolds in HIV treatment (NNRTIs) [3] and anticoccidial veterinary medicines [4].
Experimental Protocol: Microwave-Assisted Quinazolinone Synthesis
To overcome the poor nucleophilicity of the C2-amine, a microwave-assisted protocol is employed [5]. This protocol is designed as a self-validating system where physical state changes confirm reaction progress.
-
Reagent Preparation: In a microwave-safe reaction vial, combine 1.0 equivalent of Ethyl 3-bromo-5-chloroanthranilate with 5.0 equivalents of formamide. Causality: Formamide acts as both the solvent and the reagent, providing the C2 carbon and N3 nitrogen required for the pyrimidine ring closure.
-
Catalysis: Add a catalytic amount of glacial acetic acid. The acidic environment enhances the electrophilicity of the formamide carbonyl.
-
Thermal Activation: Seal the vessel and subject it to microwave irradiation at 150°C for 30 minutes. Causality: Rapid, uniform dielectric heating overcomes the high activation energy barrier required for the initial N-acylation of the deactivated amine.
-
Intramolecular Cyclization: Following N-acylation, the intermediate undergoes spontaneous intramolecular nucleophilic acyl substitution. The newly formed amide nitrogen attacks the C1-ethyl ester carbonyl, expelling ethanol as a leaving group.
-
Self-Validating Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. Causality: The sudden temperature drop drastically decreases the solubility of the hydrophobic quinazolinone, driving immediate precipitation. The formation of a dense solid serves as a visual, self-validating cue of successful cyclization. Filter, wash with cold water, and recrystallize from ethanol.
Figure 2: Mechanistic workflow for the assembly of the quinazolinone core.
Handling, Stability, and Safety Protocols
As a halogenated aromatic amine derivative, this compound requires strict adherence to safety workflows to ensure both operator safety and molecular integrity.
-
Hazard Classification: GHS Irritant (H302, H312, H315, H319, H332, H335). It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Handling Protocol: All manipulations must be performed within a certified chemical fume hood using nitrile gloves and safety goggles. Self-Validating Step: The use of a closed-system transfer for the powder prevents the aerosolization of the respiratory irritant.
-
Storage Causality: Store at room temperature in an amber, light-resistant container. Halogenated aromatics are susceptible to photo-induced homolytic cleavage of the carbon-halogen bonds over time. Self-Validating Stability Check: Tracking the color of the powder serves as an immediate quality control metric; a shift from faint yellow to dark brown indicates photo-degradation, signaling that the batch must be re-purified before use.
References
- Google Patents. "EP0977739A1 - Synthesis of intermediates useful in preparing tricyclic compounds.
- Google Patents. "EP3960735B1 - Quinazoline Derivatives Used to Treat HIV.
Ethyl 2-amino-3-bromo-5-chlorobenzoate molecular weight and formula
Abstract
This technical guide provides a comprehensive analysis of Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS 1315366-56-3) , a critical pharmacophore intermediate used in the synthesis of quinazolinone-based bioactive agents. Beyond basic molecular identity, this document details validated synthetic pathways, emphasizing regioselective halogenation and Fischer esterification protocols. It further outlines self-validating analytical methods utilizing specific NMR coupling constants and Mass Spectrometry isotope patterns distinctive to mixed halogenated systems.
Chemical Identity & Molecular Properties
Ethyl 2-amino-3-bromo-5-chlorobenzoate is a poly-functionalized benzene derivative. Its structural integrity relies on the precise positioning of the halogen substituents relative to the amino directing group.
Table 1: Molecular Specifications
| Property | Specification |
| IUPAC Name | Ethyl 2-amino-3-bromo-5-chlorobenzoate |
| Common Name | 3-Bromo-5-chloroanthranilic acid ethyl ester |
| CAS Number | 1315366-56-3 |
| Molecular Formula | C₉H₉BrClNO₂ |
| Molecular Weight | 278.53 g/mol |
| SMILES | CCOC(=O)C1=C(N)C(Br)=CC(Cl)=C1 |
| InChIKey | ZBCQHMOWJBMTDT-UHFFFAOYSA-N |
| Physical State | Off-white to pale yellow crystalline powder |
| Predicted LogP | ~3.8 (Lipophilic) |
Synthetic Methodologies
The synthesis of this compound requires controlling the regioselectivity of electrophilic aromatic substitution or the efficient esterification of a sterically crowded acid. Two primary routes are established:
Route A: Regioselective Bromination (Preferred for precursors)
This method utilizes the strong ortho/para directing power of the amino group (-NH₂) to install the bromine atom at the 3-position of ethyl 2-amino-5-chlorobenzoate .
-
Mechanism: The amino group activates the ring. The 5-position is already blocked by chlorine. The 3-position (ortho to amine) is sterically accessible and electronically favored over the position meta to the amine.
-
Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
Route B: Fischer Esterification (Preferred for purity)
This method starts from the commercially available 2-amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1) .
-
Protocol: Refluxing the acid in absolute ethanol with catalytic sulfuric acid or thionyl chloride.
-
Advantage: Avoids isomer formation; the starting material stereochemistry is fixed.
Experimental Protocol (Route B - Esterification):
-
Dissolution: Dissolve 10.0 g (40 mmol) of 2-amino-3-bromo-5-chlorobenzoic acid in 100 mL of absolute ethanol.
-
Catalysis: Slowly add 2.0 mL of concentrated H₂SO₄ dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over anhydrous Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water if necessary.
Visualization: Synthetic Pathways
Figure 1: Convergent synthetic strategies for Ethyl 2-amino-3-bromo-5-chlorobenzoate.
Analytical Characterization (Self-Validating)
To ensure scientific integrity, the identity of the synthesized compound must be validated using methods that confirm both the substituent types and their positions.
A. Mass Spectrometry (Isotope Pattern Validation)
The presence of one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) atom creates a unique "M+" isotope cluster. This is a definitive fingerprint for this molecule.
-
Expected Pattern:
-
M (100%): Contains ³⁵Cl + ⁷⁹Br.
-
M+2 (~130%): Contains ³⁷Cl + ⁷⁹Br OR ³⁵Cl + ⁸¹Br. (High intensity due to Br).
-
M+4 (~30%): Contains ³⁷Cl + ⁸¹Br.
-
-
Interpretation: If your MS spectrum does not show this specific 100:130:30 intensity ratio at the molecular ion peak (~277/279/281 m/z), the halogenation state is incorrect.
B. ¹H NMR Spectroscopy (Regio-chemistry Confirmation)
The aromatic region confirms the 1,2,3,5-substitution pattern.
-
Protons: Two aromatic protons (H4 and H6).
-
Coupling (J-value): These protons are meta to each other.
-
Signal: Two doublets (d) around 7.5–8.0 ppm.[1]
-
Coupling Constant: J ≈ 2.0–2.5 Hz.
-
-
Causality: A para or ortho coupling would yield a J-value of >8 Hz. The observation of a small meta coupling confirms that the Bromine and Chlorine are separated by one carbon (positions 3 and 5), leaving positions 4 and 6 for protons.
Applications in Drug Discovery
Ethyl 2-amino-3-bromo-5-chlorobenzoate serves as a "privileged scaffold" for constructing fused heterocyclic systems, particularly Quinazolin-4(3H)-ones . These derivatives are widely researched for:
-
Anticoccidial Activity: Veterinary applications against Eimeria tenella.
-
Kinase Inhibition: The quinazolinone core mimics the ATP purine ring, allowing binding to kinase active sites.
Reaction Workflow: Quinazolinone Cyclization The amino ester undergoes condensation with formamide or orthoesters to close the pyrimidine ring.
Figure 2: Derivatization of the benzoate core into a bioactive quinazolinone scaffold.
References
-
PubChem. (2023). 2-Amino-3-bromo-5-chlorobenzoic acid (Parent Acid Data). National Library of Medicine. Retrieved from [Link]
- Ye, C., et al. (2010). Synthesis and anticoccidial activity of 3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one derivatives. Pesticide Biochemistry and Physiology, 97(3), 194-198.
Sources
Introduction: The Therapeutic Potential of a Halogenated Scaffold
An In-Depth Technical Guide to the Biological Activity of 3-Bromo-5-chlorobenzoate Derivatives
In the landscape of medicinal chemistry and drug discovery, the benzoic acid scaffold is a foundational structure, present in a wide array of biologically active compounds. Its derivatives are utilized as food preservatives, antimicrobial agents, and precursors for more complex pharmaceuticals.[1][2] The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can significantly modulate a molecule's physicochemical properties—including lipophilicity, electronic character, and metabolic stability—often leading to enhanced biological activity.[3]
This guide focuses on the derivatives of 3-bromo-5-chlorobenzoic acid, a doubly halogenated scaffold with intriguing potential. The parent acid is a known intermediate in the synthesis of inhibitors for critical biological targets like phosphodiesterase PDE4 and cholinergic receptors, as well as drugs for treating type 2 diabetes.[4] By exploring the synthesis and biological evaluation of its ester and amide derivatives, this document serves as a technical resource for researchers and drug development professionals aiming to unlock the therapeutic promise of this chemical class. We will delve into the causality behind experimental design and provide validated, step-by-step protocols for assessing antimicrobial, anticancer, and enzyme-inhibitory activities.
Part 1: Synthesis of 3-bromo-5-chlorobenzoate Derivatives
To evaluate the biological activity of 3-bromo-5-chlorobenzoate derivatives, the primary carboxylic acid must first be converted into various esters and amides. This derivatization allows for the exploration of structure-activity relationships (SAR) by modifying steric and electronic properties at the carboxyl group.
General Synthesis of 3-bromo-5-chlorobenzoyl Amides
A common and efficient method for amide synthesis involves the activation of the carboxylic acid, followed by reaction with a desired amine. One robust method utilizes borane complexes to generate triacyloxyboranes as reactive intermediates, which then readily react with amines.[5]
Experimental Protocol: Amide Synthesis via Triacyloxyborane Intermediate
-
Activation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-chlorobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as toluene.
-
Borane Addition: Add a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-methyl sulfide complex (BMS) (0.34 equivalents) dropwise to the stirred solution at room temperature. The reaction is typically stirred for 1-2 hours to allow for the formation of the triacyloxyborane intermediate.
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
General Synthesis of 3-bromo-5-chlorobenzoate Esters
Esterification can be achieved through various methods. A straightforward approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: Combine 3-bromo-5-chlorobenzoic acid (1.0 equivalent) and the desired alcohol (a large excess, can be used as the solvent) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The removal of water, a byproduct, can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if the alcohol is not miscible with water.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Part 2: Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are well-established antimicrobial agents, primarily because their lipophilic, undissociated form can penetrate microbial cell membranes and disrupt intracellular pH balance and metabolic functions.[2] Halogenation, particularly with chloro and bromo groups, often enhances this activity by increasing the compound's lipophilicity, thereby improving its ability to traverse the lipid-rich cell walls of bacteria and fungi.[6][7][8] Derivatives of 3-bromo-5-chlorobenzoate are therefore prime candidates for screening as novel antimicrobial and antifungal agents.
Workflow for Antimicrobial Screening
The following diagram outlines a standard workflow for assessing the antimicrobial potential of newly synthesized compounds.
Caption: Workflow for determining MIC and MBC/MFC values.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
-
Reagent and Media Preparation:
-
Prepare stock solutions of the 3-bromo-5-chlorobenzoate derivatives at a high concentration (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Prepare the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Assay Setup (in a 96-well microtiter plate):
-
Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Add 200 µL of the test compound stock solution (appropriately diluted in broth) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. This creates a gradient of compound concentrations.
-
Column 11 serves as the growth control (broth and inoculum, no compound).
-
Column 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum to all wells except the sterility control (column 12). The final volume in each well is 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
To confirm, a growth indicator like resazurin can be added, which changes color in the presence of metabolic activity.
-
Data Presentation: MIC Values
Quantitative results from the broth microdilution assay should be summarized in a table for clear comparison.
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |
| BCB-001 | Methyl Ester | Staphylococcus aureus | 16 |
| BCB-001 | Methyl Ester | Escherichia coli | 64 |
| BCB-002 | Ethyl Ester | Staphylococcus aureus | 32 |
| BCB-002 | Ethyl Ester | Escherichia coli | >128 |
| BCB-003 | n-Propylamide | Candida albicans | 8 |
| Control | Ampicillin | Staphylococcus aureus | 0.5 |
| Control | Ciprofloxacin | Escherichia coli | 0.25 |
| Control | Fluconazole | Candida albicans | 1 |
| (Note: Data is illustrative and not from actual experimental results.) |
Part 3: Anticancer and Cytotoxic Activity
The structural motifs of halogenated aromatics are prevalent in many anticancer agents. The presence of bromo and chloro substituents can enhance cell permeability and facilitate interactions with biological targets.[11] For instance, halogenated benzoxazoles and curcumin derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[11][12][13] This suggests that 3-bromo-5-chlorobenzoate derivatives are worthy of investigation for their cytotoxic potential against cancer cells.
Workflow for In Vitro Cytotoxicity Testing
The MTT assay is a colorimetric method widely used to assess cell viability and proliferation, making it a cornerstone for screening potential anticancer compounds.[14][15][16]
Caption: Standard workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps for evaluating the effect of 3-bromo-5-chlorobenzoate derivatives on the viability of a cancer cell line.[14][17]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 breast cancer) from exponential phase culture using trypsinization.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (fresh medium only).
-
After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to insoluble purple formazan crystals.[14][16]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: IC50 Values
Cytotoxicity data should be presented in a clear, tabular format.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) after 48h |
| BCB-001 | Methyl Ester | MCF-7 (Breast) | 25.4 |
| BCB-001 | Methyl Ester | HCT116 (Colon) | 42.1 |
| BCB-004 | Benzyl Ester | MCF-7 (Breast) | 12.8 |
| BCB-004 | Benzyl Ester | HCT116 (Colon) | 18.5 |
| BCB-005 | Phenylamide | MCF-7 (Breast) | 8.9 |
| BCB-005 | Phenylamide | HCT116 (Colon) | 11.2 |
| Control | Doxorubicin | MCF-7 (Breast) | 0.8 |
| Control | Doxorubicin | HCT116 (Colon) | 0.5 |
| (Note: Data is illustrative and not from actual experimental results.) |
Part 4: Enzyme Inhibition Activity
Benzoic acid derivatives are known to act as inhibitors of various enzymes, a property leveraged in both medicine and food science.[18][19][20] Their ability to mimic natural substrates or bind to active or allosteric sites makes them a versatile scaffold for inhibitor design. As noted, the parent 3-bromo-5-chlorobenzoic acid is a key building block for synthesizing inhibitors of enzymes like phosphodiesterase.[4] Therefore, its derivatives are logical candidates for screening against a variety of enzymatic targets.
Principle of Competitive Enzyme Inhibition
This diagram illustrates how an inhibitor molecule competes with the natural substrate for the enzyme's active site, preventing the formation of the enzyme-product complex.
Caption: Competitive inhibition of an enzyme by a substrate analog.
Experimental Protocol: General Chromogenic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against an enzyme that processes a chromogenic substrate (a substrate that produces a colored product upon enzymatic reaction). An example would be acetylcholinesterase (AChE) using Ellman's reagent.[21]
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate buffer (e.g., Tris-HCl or phosphate buffer).
-
Prepare a stock solution of the chromogenic substrate (e.g., p-Nitrophenyl acetate for carbonic anhydrase, or Acetylthiocholine iodide with DTNB for AChE).[21]
-
Prepare serial dilutions of the 3-bromo-5-chlorobenzoate derivatives in the assay buffer. Include a known inhibitor as a positive control and buffer with solvent as a negative control.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the assay buffer.
-
Add a small volume (e.g., 10 µL) of the test compound dilutions or controls.
-
Add a small volume (e.g., 10 µL) of the enzyme solution to all wells except for a substrate blank.
-
-
Pre-incubation:
-
Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[21]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic mode) at the appropriate wavelength for the colored product (e.g., 412 nm for the DTNB product in the AChE assay).[21]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited (negative control) reaction.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Data Presentation: Enzyme Inhibition IC50 Values
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) |
| BCB-006 | N-methylamide | Acetylcholinesterase | 5.2 |
| BCB-007 | N-ethylamide | Acetylcholinesterase | 9.8 |
| BCB-008 | N-phenylamide | Acetylcholinesterase | 1.5 |
| BCB-006 | N-methylamide | Carbonic Anhydrase II | >100 |
| BCB-008 | N-phenylamide | Carbonic Anhydrase II | 75.3 |
| Control | Eserine | Acetylcholinesterase | 0.05 |
| Control | Acetazolamide | Carbonic Anhydrase II | 0.012 |
| (Note: Data is illustrative and not from actual experimental results.) |
Conclusion and Future Directions
This guide establishes that 3-bromo-5-chlorobenzoate derivatives represent a promising, yet underexplored, class of compounds. Based on the known activities of halogenated benzoic acids and related heterocyclic structures, there is a strong scientific rationale for their investigation as antimicrobial, anticancer, and enzyme-inhibiting agents. The provided protocols offer a robust framework for the systematic evaluation of these derivatives.
Future research should focus on synthesizing a diverse library of esters and amides to build a comprehensive Structure-Activity Relationship (SAR) profile. Promising lead compounds identified through these in vitro screens should be advanced to more complex studies, including mechanism of action elucidation, assessment of off-target effects, and eventual in vivo efficacy and toxicity testing in relevant animal models. The versatility of the 3-bromo-5-chlorobenzoic acid scaffold makes it a valuable starting point for the development of novel therapeutics.
References
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
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A.S.P., A. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]
-
Aziz, L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81). Available at: [Link]
-
Adrar, N., Oukil, N., & Bedjou, F. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]
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Esimbekova, E. N., Asanova, A. A., & Kratasyuk, V. A. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. Life (Basel, Switzerland), 13(5), 1226. Available at: [Link]
-
Esimbekova, E. N., Asanova, A. A., & Kratasyuk, V. A. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. PubMed. Available at: [Link]
-
Esimbekova, E. N., Asanova, A. A., & Kratasyuk, V. A. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. National Center for Biotechnology Information. Available at: [Link]
-
Wojtunik-Kulesza, K. A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postepy higieny i medycyny doswiadczalnej, 75(1), 585-595. Available at: [Link]
-
Kumar, A., & Singh, R. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link]
-
Křen, V., et al. (2022). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 27(23), 8474. Available at: [Link]
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ResearchGate. (n.d.). Effects of bromo and chloro groups on antifungal activities against S.... Retrieved February 27, 2026, from [Link]
-
Dziuba, K., et al. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI. Available at: [Link]
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Huang, Z., Reilly, J. E., & Buckle, R. N. (2007). An Efficient Synthesis of Amides and Esters via Triacyloxyboranes. Synlett, 2007(07), 1026-1030. Available at: [Link]
-
ResearchGate. (n.d.). Effect of chloro and bromo substituents on antifungal activity. Retrieved February 27, 2026, from [Link]
-
Wujec, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Sourcing and Validating High-Purity Ethyl 2-amino-3-bromo-5-chlorobenzoate for Pharmaceutical Research
For researchers and drug development professionals, the integrity of a starting material is paramount. The success of a multi-step synthesis, the validity of biological screening results, and the ultimate viability of a drug candidate can hinge on the quality of a single chemical building block. Ethyl 2-amino-3-bromo-5-chlorobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds, is one such critical reagent. This guide provides an in-depth framework for navigating the supplier landscape, evaluating material quality, and implementing in-house validation to ensure the procurement of high-purity Ethyl 2-amino-3-bromo-5-chlorobenzoate for your research endeavors.
The Strategic Importance of Ethyl 2-amino-3-bromo-5-chlorobenzoate
Ethyl 2-amino-3-bromo-5-chlorobenzoate and its parent acid, 2-amino-3-bromo-5-chlorobenzoic acid, are versatile precursors in synthetic organic chemistry.[1] Their substituted aromatic ring, featuring amino, carboxyl, bromo, and chloro groups, makes them ideal starting points for constructing complex heterocyclic systems.[1] Notably, they are crucial in the synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities.[1] Given its role in creating novel molecular entities for drug discovery, sourcing this reagent at the highest possible purity is not merely a matter of good practice but a foundational requirement for reproducible and reliable research.
Navigating the Supplier Landscape: A Framework for Evaluation
The first challenge in procuring this reagent is identifying reliable suppliers. A simple search reveals multiple vendors, but a discerning scientist must look beyond the catalog listing. It is also crucial to distinguish between the target ethyl ester and its corresponding carboxylic acid, as they are often listed together.
-
Ethyl 2-amino-3-bromo-5-chlorobenzoate: CAS Number 1315366-56-3
-
2-Amino-3-bromo-5-chlorobenzoic acid: CAS Number 41198-02-1[1][2][3]
Our evaluation focuses on suppliers who can provide not just the material, but also the data and support necessary to ensure its quality.
Data-Driven Supplier Comparison
| Supplier | Product Name | CAS Number | Stated Purity | Documentation Availability |
| Sigma-Aldrich (Merck) | ethyl 2-amino-3-bromo-5-chlorobenzoate | 1315366-56-3 | 95% | Certificate of Analysis (CoA), Certificate of Origin (COO) available |
| Sigma-Aldrich (Merck) | 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | 95% | CoA available[2] |
| BLD Pharm | Ethyl 2-amino-5-bromo-3-chlorobenzoate* | 1032668-64-6 | Not specified | NMR, HPLC, LC-MS data mentioned as available[4] |
| ChemScene | Methyl 2,3-diamino-5-bromobenzoate** | 1248541-63-0 | 99.39% (HPLC) | CoA with HPLC data available[5] |
| Benchchem | 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Typically 95% | General information provided[1] |
| Oakwood Chemical | 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Not specified | Lot number required for CoA |
*Note: Isomer listed. Researchers must confirm the substitution pattern. **Note: Related compound, demonstrates availability of high-purity analogs and detailed CoA.
Key Evaluation Pillars:
-
Purity and the Certificate of Analysis (CoA): The stated purity is a starting point, but the CoA is the critical document. A trustworthy supplier provides a batch-specific CoA detailing the purity as determined by a reliable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For instance, ChemScene provides a CoA for a similar compound with a specific purity value of 99.39% determined by HPLC.[5] Always request the CoA before purchase.
-
Analytical Transparency: Suppliers like BLD Pharm, who indicate the availability of multiple analytical data types (NMR, HPLC, LC-MS), demonstrate a commitment to quality control.[4] This transparency allows for a more thorough pre-purchase evaluation.
-
Documentation and Regulatory Support: Beyond the CoA, the availability of a Safety Data Sheet (SDS) is mandatory for ensuring safe handling. For drug development professionals, access to a Certificate of Origin (COO) can also be important for regulatory submissions. Sigma-Aldrich is a good example of a supplier providing this documentation.
-
Technical Expertise: Reputable suppliers often have a technical service department staffed by experienced scientists who can answer questions about product stability, solubility, and analytical methods.[2]
In-House Quality Verification: A Mandatory Protocol
Trust, but verify. Even when sourced from a reputable supplier, it is essential to perform in-house quality verification. This not only confirms the identity and purity of the material but also protects your research from the costly consequences of using a substandard reagent.
Workflow for Incoming Reagent Validation
Caption: Workflow for incoming quality control of Ethyl 2-amino-3-bromo-5-chlorobenzoate.
Experimental Protocol 1: Purity Determination by HPLC
This protocol is designed to provide a quantitative assessment of the purity of the reagent.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid) is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in ACN
-
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of Ethyl 2-amino-3-bromo-5-chlorobenzoate at approximately 1 mg/mL in ACN or a suitable solvent mixture.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run a gradient program (e.g., 10% B to 90% B over 20 minutes) to ensure the elution of any potential impurities with different polarities.
-
Integrate all peaks in the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Experimental Protocol 2: Structural Confirmation by ¹H NMR
This protocol confirms the chemical structure and can reveal the presence of structurally related impurities.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key expected signals for Ethyl 2-amino-3-bromo-5-chlorobenzoate include:
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl ester group.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
A broad singlet corresponding to the amine (-NH₂) protons.
-
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or predicted chemical shifts.
-
Check for the presence of unexpected signals, which may indicate impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Understanding Potential Impurities: A Synthetic Perspective
The quality of the final product is intrinsically linked to its synthetic route. A common method for preparing such compounds involves the bromination of an aminobenzoic acid precursor.[6][7] Understanding this allows us to anticipate potential impurities.
Caption: Potential impurities arising from the synthesis of the target compound.
-
Isomeric Impurities: Due to the directing effects of the substituents on the aromatic ring, bromination may occur at other positions, leading to isomeric impurities that can be difficult to separate.[8]
-
Unreacted Starting Material: Incomplete reactions can leave residual starting materials in the final product.
-
Over-reaction Products: The use of strong brominating agents can sometimes lead to the formation of di-brominated species.
-
Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., recrystallization) may be present in trace amounts.[6]
The presence of these impurities can have significant consequences, potentially leading to the formation of unintended by-products in subsequent synthetic steps and complicating purification efforts.
Conclusion
Sourcing high-purity Ethyl 2-amino-3-bromo-5-chlorobenzoate requires a systematic and evidence-based approach. By prioritizing suppliers who provide comprehensive analytical data, and by implementing a robust in-house verification protocol, researchers can mitigate the risks associated with reagent quality. This due diligence ensures the integrity of experimental results and accelerates the path of drug discovery and development.
References
-
ALFA CHEMICAL. Good Price CAS:41198-02-1 | 2-Amino-3-bromo-5-chlorobenzoic Acid for Sale - Quotation. [Link]
-
PubChemLite. Ethyl 2-amino-5-bromo-3-chlorobenzoate (C9H9BrClNO2). [Link]
-
Veeprho. 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6. [Link]
-
Oakwood Chemical. 2-Amino-3-bromo-5-chlorobenzoic acid. [Link]
-
European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
Scribd. CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 [sigmaaldrich.com]
- 3. 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1032668-64-6|Ethyl 2-amino-5-bromo-3-chlorobenzoate|BLD Pharm [bldpharm.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. data.epo.org [data.epo.org]
Technical Hazard & Handling Guide: Ethyl 2-amino-3-bromo-5-chlorobenzoate
[1]
CAS Registry Number: 1315366-56-3 Molecular Formula: C₉H₉BrClNO₂ Molecular Weight: 278.53 g/mol [1][2]
Chemical Identity & Structural Context
This compound is a poly-halogenated anthranilic acid derivative.[1] Structurally, it consists of an ethyl ester moiety attached to a benzene ring substituted with an amino group (position 2), a bromine atom (position 3), and a chlorine atom (position 5).[1]
Research Application
In drug discovery, this scaffold is a critical building block for quinazolinone synthesis .[1] The ortho-amino ester functionality allows for cyclization reactions with formamide, urea, or isothiocyanates to form fused heterocyclic systems, often investigated for anticancer (e.g., kinase inhibition) and antimicrobial properties.[1]
Hazard Profiling & Mechanistic Toxicology
Unlike generic safety sheets, we analyze the why behind the hazards based on the compound's functional groups.[1]
GHS Classification (H-Statements)
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302, H312, H332)[1]
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]
Mechanistic Insights
-
Aniline Toxicity (Amino Group): The primary amino group attached to the aromatic ring suggests a potential for methemoglobinemia formation upon metabolism, although the halogen substituents may alter metabolic pathways.[1] Absorption through the skin is enhanced by the lipophilic ethyl ester group.[1]
-
Halogen Reactivity: The presence of bromine and chlorine atoms increases the compound's lipophilicity (Predicted LogP ~3.3), facilitating cell membrane penetration.[1] This contributes to its classification as an irritant to mucous membranes.[1]
-
Electrophilic Potential: While the ester is stable, the aniline nitrogen is nucleophilic.[1] However, in the presence of strong oxidizers, halogenated anilines can form toxic quinone-imine intermediates.[1]
Physicochemical Data for Process Safety
| Property | Value / Observation | Source/Prediction |
| Physical State | Solid (Crystalline Powder) | Sigma-Aldrich/Enamine |
| Color | Off-white to pale yellow | Observation |
| Melting Point | Not experimentally standardized (Est. 60-80°C range based on analogs) | Predicted |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane.[1] Low water solubility.[1] | Structure-based |
| LogP | ~3.3 | Predicted (XLogP3) |
| pKa (Amine) | ~2-3 (Reduced basicity due to ortho-Br and para-Cl electron withdrawal) | Predicted |
Comprehensive Handling Protocols
A. Engineering Controls[1]
-
Primary Barrier: All weighing and transfer operations must be conducted inside a certified chemical fume hood .[1]
-
Airflow: Maintain face velocity >0.5 m/s.
-
Static Control: Use anti-static weighing boats. The crystalline powder may acquire static charge, increasing dispersion risk.[1]
B. Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving recommended.[1]
-
Respiratory: If working outside a hood (not recommended) or during spill cleanup, use a P95/P3 particulate respirator equipped with an Organic Vapor (OV) cartridge.[1]
-
Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine powder nature (dust hazard).[1]
C. Experimental Setup Workflow
The following diagram outlines the decision logic for safe experimental setup, ensuring containment of the irritant powder.
Figure 1: Safe handling workflow for solid-state transfer and dissolution.
Emergency Response & First Aid
Scenario: Powder Spill (>1 gram)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Don a full-face respirator or N95 mask + goggles before re-entering.[1]
-
Containment: Cover the spill with a damp paper towel (soaked in water or PEG-400) to prevent dust generation.[1]
-
Cleanup: Scoop up the damp material.[1] Do not dry sweep.[1] Wipe surface with 10% soap solution.[1]
Scenario: Exposure
-
Eye Contact: Immediately flush with water for 15 minutes.[1] The H319 rating indicates severe irritation; mechanical injury from crystals is also possible.[1]
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol or acetone , as these solvents may increase the transdermal absorption of the halogenated ester.[1]
-
Inhalation: Move to fresh air. If wheezing occurs (H335), seek medical attention immediately.
Stability & Reactivity
-
Stability: Stable under recommended storage conditions (Room Temperature, dry).[1]
-
Incompatibilities:
-
Decomposition Products: Hydrogen bromide (HBr), Hydrogen chloride (HCl), Nitrogen oxides (NOx), Carbon monoxide (CO).[1]
Degradation Monitoring
To validate compound integrity before use, employ Thin Layer Chromatography (TLC) :
Storage & Transport
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature (15–25 °C).
-
Transport (DOT/IATA):
-
Not regulated as a dangerous good for transport by many carriers (e.g., Sigma-Aldrich classifies it as non-hazardous for transport), but always verify with local carrier regulations regarding "Irritant" chemicals.[1]
-
Signal Word: Warning.
-
References
Methodological & Application
Application Note & Protocol: Strategic Cyclization of Ethyl 2-amino-3-bromo-5-chlorobenzoate for Heterocyclic Scaffold Synthesis
Abstract
This document provides a comprehensive guide for the strategic cyclization of Ethyl 2-amino-3-bromo-5-chlorobenzoate, a versatile starting material for the synthesis of valuable heterocyclic scaffolds. The inherent functionalities of this substrate—an aniline amine, an ethyl ester, and a reactive aryl bromide—offer multiple pathways for constructing fused ring systems, which are prevalent in medicinal chemistry and drug development. This note emphasizes a modern and highly efficient approach: the palladium-catalyzed intramolecular Buchwald-Hartwig amination to yield a substituted 1,4-dihydro-2H-1,4-benzoxazin-2-one core. We will delve into the mechanistic rationale, provide a detailed, field-proven protocol, and discuss critical parameters for successful execution and troubleshooting.
Introduction: The Strategic Value of Substituted Anthranilates
Ethyl 2-amino-3-bromo-5-chlorobenzoate is a richly functionalized aromatic building block. Its core structure, an anthranilate derivative, is a precursor to a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones.[1][2] These scaffolds are cornerstones of numerous pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial and anti-inflammatory.[1][3] The presence of both a bromine and a chlorine atom offers opportunities for selective and sequential cross-coupling reactions, further enhancing its synthetic utility. The bromine atom, being more reactive in typical palladium-catalyzed couplings, serves as an ideal handle for the initial cyclization step.[4]
Chemical Principles and Mechanistic Rationale
The primary challenge and opportunity with this substrate is to control which functional groups participate in the ring-forming reaction. The most logical and efficient pathway involves an intramolecular C-N bond formation between the amino group and the carbon bearing the bromine atom.
Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] While often used for intermolecular couplings, its intramolecular variant is exceptionally effective for synthesizing heterocyclic systems. The reaction is advantageous due to its high functional group tolerance, generally mild conditions, and the commercial availability of a wide array of catalysts and ligands.[6]
The proposed cyclization of Ethyl 2-amino-3-bromo-5-chlorobenzoate proceeds via the catalytic cycle depicted below:
-
Oxidative Addition: The active Pd(0) catalyst complex oxidatively adds to the aryl bromide bond, the most reactive site on the aromatic ring, forming a Pd(II) intermediate.
-
Deprotonation & Coordination: A base deprotonates the aniline nitrogen, forming an amide anion which then coordinates to the palladium center, displacing the bromide ligand.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
This sequence effectively "stitches" the amino group to the ortho-position, forming a six-membered ring. The ester group remains intact, resulting in a 1,4-benzoxazin-2-one derivative.
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig catalytic cycle for this intramolecular cyclization.
Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is adapted from established procedures for palladium-catalyzed C-N bond formation.[7][8] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-amino-3-bromo-5-chlorobenzoate | >97% | Various | Starting material. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Various | Palladium precursor. Handle in a fume hood. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | >98% | Various | Ligand. Air-sensitive, handle under inert gas if possible. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Various | Base. Must be dry. Dry in an oven before use if necessary. |
| Toluene | Anhydrous, DriSolv | Various | Reaction solvent. Must be anhydrous for optimal results. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For workup and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Celite® | - | Various | Filtration aid. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | Drying agent. |
| Schlenk flask or oven-dried reaction vial | - | - | Ensure glassware is completely dry. |
| Inert gas (Nitrogen or Argon) | High Purity | - | For creating an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv), Cesium Carbonate (2.0 equiv), and Xantphos (0.1 equiv).
-
Seal the flask with a septum, and purge with inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to remove oxygen which can deactivate the catalyst.
-
In a separate small vial, weigh out the Pd₂(dba)₃ catalyst (0.05 equiv) and add it to the reaction flask under a positive flow of inert gas.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Ensure the flask is securely sealed.
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots periodically (e.g., every 2-4 hours) to check for the consumption of the starting material. A typical reaction time is 12-24 hours.
-
-
Workup:
-
Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate to ensure all product is collected.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is typically a dark solid or oil.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is usually effective for eluting the product.
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield the final cyclized product.
-
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the cyclization protocol.
Troubleshooting and Field-Proven Insights
-
No Reaction or Low Conversion:
-
Cause: Inactive catalyst, wet solvent/reagents, or insufficient temperature.
-
Solution: Ensure all reagents and solvents are anhydrous. The base (Cs₂CO₃) is particularly hygroscopic and should be oven-dried. Confirm the quality of the palladium catalyst and ligand. Increase the reaction temperature in 5-10 °C increments if necessary.
-
-
Formation of Side Products:
-
Cause: Hydrolysis of the ester group or intermolecular side reactions.
-
Solution: Strictly anhydrous conditions will minimize ester hydrolysis. Running the reaction at a lower concentration (e.g., 0.05 M) can favor the intramolecular cyclization over intermolecular side reactions.
-
-
Difficulty in Purification:
-
Cause: Lingering palladium residues or closely-eluting impurities.
-
Solution: A thorough filtration through Celite® is crucial. Sometimes, filtering the diluted reaction mixture through a small plug of silica gel before concentration can help remove baseline impurities.
-
Conclusion
The palladium-catalyzed intramolecular Buchwald-Hartwig amination offers a robust and efficient method for the cyclization of Ethyl 2-amino-3-bromo-5-chlorobenzoate. This protocol provides a direct route to functionalized 1,4-benzoxazin-2-one derivatives, which can serve as valuable intermediates in drug discovery programs. By understanding the underlying mechanism and paying close attention to experimental parameters, researchers can successfully leverage this powerful transformation to access complex molecular architectures.
References
- Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature.
- Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Thieme.
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
- Buchwald-Hartwig Amin
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
Sources
- 1. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
Advanced Functionalization Strategies for Ethyl 2-amino-3-bromo-5-chlorobenzoate
Executive Summary: The Anthranilate Scaffold
Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS: 1315366-56-3) represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for quinazolinones (anti-malarial, anti-cancer) and anthranilic diamides (ryanodine receptor modulators).[1]
For the synthetic chemist, this molecule presents a unique chemoselective and regioselective challenge .[1] It contains four distinct reactive centers:
-
C1-Ester: Susceptible to nucleophilic acyl substitution (cyclization).[1]
-
C2-Amine: Nucleophilic center; prone to diazotization or acylation.[1]
-
C3-Bromine: Highly reactive electrophile for Pd-catalyzed cross-coupling (sterically crowded).[1]
-
C5-Chlorine: Less reactive electrophile; allows for sequential functionalization.[1]
Critical Mechanistic Insight: Direct Nucleophilic Aromatic Substitution (SNAr) is kinetically disfavored on this scaffold.[1] The electron-donating amino group (-NH₂) at C2 significantly increases electron density in the ring, deactivating it toward nucleophilic attack despite the inductive withdrawal from the halogens.[1] Therefore, "substitution" in this context refers primarily to Transition-Metal Catalyzed Cross-Coupling (pseudo-substitution) and Nucleophilic Acyl Substitution at the ester.[1]
Reactivity Landscape & Decision Tree
The following decision tree illustrates the logical flow for functionalizing this scaffold based on the target moiety.
Figure 1: Chemoselective functionalization pathways. Note the priority of C3-Br over C5-Cl in metal-catalyzed manifolds.
Application A: Regioselective Suzuki-Miyaura Coupling
Objective: Substitution of the C3-Bromine with an aryl group while preserving the C5-Chlorine.[1]
Mechanistic Rationale: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol).[1] By utilizing a mild Palladium source and controlling temperature, oxidative addition occurs exclusively at C3.[1] The bulky amino group at C2 exerts steric pressure, often requiring phosphine ligands with smaller cone angles or high activity (e.g., S-Phos, X-Phos) to facilitate the reaction.[1]
Protocol 1: C3-Selective Arylation
Reagents:
-
Substrate: Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.[1]
-
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][2]
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Outcome: >85% yield of Ethyl 2-amino-3-phenyl-5-chlorobenzoate.
Application B: Quinazolinone Construction (Acyl Substitution)
Objective: Cyclization involving the C1-Ester and C2-Amine to form the quinazolinone core.[1]
Mechanistic Rationale: This is a classic nucleophilic acyl substitution followed by condensation.[1] The amino group attacks an electrophilic activating agent (like acetic anhydride or orthoformate), followed by cyclization onto the ester.[1]
Protocol 2: One-Pot Synthesis of 4(3H)-Quinazolinones
Reagents:
-
Substrate: Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv)[1]
-
Formamide (Excess, acts as solvent and reagent)[1]
-
Catalyst: Ammonium Acetate (0.1 equiv) or p-TsOH (catalytic)[1]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Formamide (10 volumes).
-
Reaction: Heat the mixture to 140–150°C for 6–8 hours.
-
Chemistry: The amine reacts with formamide to form an intermediate amidine, which then intramolecularly attacks the ester (displacing ethoxide) to close the ring.[1]
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water.
-
Isolation: The quinazolinone product typically precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1][3][4]
-
Recrystallization: Purify by recrystallization from Ethanol/DMF.[1]
Data Table: Solvent & Temperature Effects on Cyclization
| Solvent/Reagent | Temperature | Time | Yield | Notes |
| Formamide | 150°C | 6 h | 88% | Direct formation of unsubstituted quinazolinone.[1] |
| Acetic Anhydride | 120°C | 2 h | 92% | Forms Benzoxazinone intermediate (requires amine step).[1] |
| HC(OEt)₃ | Reflux | 4 h | 75% | Milder, but requires acid catalyst.[1] |
Application C: Buchwald-Hartwig Amination
Objective: Replacing C3-Br with a secondary amine (C-N bond formation).[1]
Mechanistic Rationale: Unlike SNAr, which requires strong electron-withdrawing groups, this Pd-catalyzed reaction allows the electron-rich amino-benzoate to undergo substitution.[1]
Protocol 3: C3-Amination
Reagents:
-
Substrate: Ethyl 2-amino-3-bromo-5-chlorobenzoate[1]
-
Nucleophile: Morpholine (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: BINAP or Xantphos (4 mol%)[1]
-
Base: Cs₂CO₃ (1.4 equiv)[1]
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry the glassware and cool under Argon.
-
Mixing: Add substrate, Pd source, Ligand, and Base to the flask.
-
Solvent Addition: Add Toluene and Morpholine.
-
Heating: Reflux at 100°C for 12 hours.
-
Filtration: Filter through a Celite pad to remove inorganic salts and Palladium black.[1]
-
Purification: Flash chromatography.
References & Authority
-
Compound Identity: PubChem CID 11779931.[1] 2-Amino-3-bromo-5-chlorobenzoic acid derivatives. Link[1]
-
Quinazolinone Synthesis: Organic Chemistry Portal. "Synthesis of Quinazolines". (Standard protocols for anthranilate cyclization). Link
-
Regioselectivity in Pd-Coupling: BenchChem Application Notes. "Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3-bromo-5-chlorobenzoic acid". Link
-
General Reactivity: Sigma-Aldrich Product Specification. "Ethyl 2-amino-3-bromo-5-chlorobenzoate".[1] Link
Disclaimer: These protocols involve hazardous chemicals (halogenated aromatics, palladium catalysts).[1] All experiments must be conducted in a fume hood with appropriate PPE.
Sources
Reagents for ester hydrolysis of Ethyl 2-amino-3-bromo-5-chlorobenzoate
Application Note: Ester Hydrolysis of Ethyl 2-amino-3-bromo-5-chlorobenzoate
Part 1: Executive Summary & Strategic Analysis
The Challenge: Steric & Electronic Deactivation Hydrolyzing Ethyl 2-amino-3-bromo-5-chlorobenzoate presents a dual challenge not found in simple benzoate esters.
-
Steric Hindrance (The "Ortho Effect"): The bromine atom at the C3 position is physically bulky and located ortho to the ester carbonyl. This creates significant steric strain that inhibits the formation of the tetrahedral intermediate required for nucleophilic acyl substitution.
-
Electronic Deactivation: The 2-amino group is an electron bond donor (resonance), but the 3-bromo and 5-chloro atoms are electron-withdrawing.[] While electron-withdrawing groups usually activate esters to nucleophilic attack, the amino group's resonance donation into the ring can reduce the electrophilicity of the carbonyl carbon, further slowing the reaction.
Reagent Selection Strategy Standard saponification (NaOH/MeOH) often fails or proceeds sluggishly with 3-substituted anthranilates, leading to incomplete conversion or requiring harsh temperatures that degrade the substrate. This guide presents two tiers of protocols:
-
Tier 1 (Standard): Lithium Hydroxide (LiOH) in THF/Water. LiOH is preferred over NaOH/KOH for hindered esters because the lithium cation acts as a Lewis acid, coordinating with the carbonyl oxygen to catalyze the nucleophilic attack.
-
Tier 2 (Advanced): Potassium Trimethylsilanolate (KOTMS). An anhydrous, non-hydrolytic cleavage method. The silanolate anion is a potent nucleophile that attacks the alkyl group (BAL2 mechanism) or acyl group (BAC2), bypassing the high energy barrier of aqueous tetrahedral intermediates in sterically crowded systems.
Part 2: Mechanistic Visualization
The following diagram illustrates the steric blockade caused by the 3-Bromo group and the decision logic for reagent selection.
Figure 1: Decision matrix for hydrolyzing sterically hindered halogenated anthranilates.
Part 3: Detailed Experimental Protocols
Protocol A: Lithium Hydroxide Mediated Hydrolysis (Primary Method)
Best for: Initial scale-up, cost-sensitive processes, and moderately hindered substrates.[]
Reagents:
-
Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv)[]
-
Lithium Hydroxide Monohydrate (LiOH[]·H₂O) (3.0 - 5.0 equiv)[]
-
Tetrahydrofuran (THF) (Grade: HPLC)[][2]
-
Deionized Water[]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF (10 mL per gram of substrate). Ensure complete dissolution.
-
Reagent Preparation: Prepare a separate solution of LiOH·H₂O (4.0 equiv) in water (5 mL per gram of substrate). Note: The THF:Water ratio should be approximately 2:1 to 3:1 to maintain homogeneity.
-
Addition: Add the aqueous LiOH solution dropwise to the THF solution at room temperature.
-
Reaction:
-
Heat the mixture to 60°C (gentle reflux). The 3-bromo steric bulk typically prevents room temperature hydrolysis.[]
-
Monitor by TLC (30% EtOAc/Hexanes) or HPLC every 2 hours. Reaction time is typically 6–12 hours .
-
Checkpoint: If <50% conversion is observed after 6 hours, switch to Protocol B.
-
-
Workup (Critical for Amino Acids):
-
Cool reaction to room temperature.[3]
-
Concentrate under reduced pressure to remove THF. The residual aqueous layer will contain the lithium carboxylate salt.
-
Acidification: Cool the aqueous residue to 0°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring.
-
Target pH: Adjust pH to 3.0 – 4.0 . Caution: Going too acidic (pH < 1) may protonate the amine and redissolve the product as the hydrochloride salt. The goal is the zwitterionic/free acid isoelectric point.
-
Precipitate formation should be observed.[4] Stir at 0°C for 30 minutes.
-
-
Isolation: Filter the solid, wash with cold water (2x) to remove LiCl, and dry in a vacuum oven at 45°C.
Protocol B: Potassium Trimethylsilanolate (KOTMS) Cleavage (Advanced)
Best for: Highly hindered esters (3-substituted), base-sensitive substrates, or when anhydrous conditions are required.[]
Reagents:
-
Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv)[]
-
Potassium Trimethylsilanolate (KOTMS) (1.5 - 2.0 equiv) [CAS: 10519-96-7][]
-
Anhydrous THF or Methyl tert-butyl ether (MTBE)[]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Solvation: Dissolve the ester (1.0 equiv) in anhydrous THF (10 mL/g).
-
Reagent Addition: Add KOTMS (2.0 equiv) in one portion as a solid. The solution may turn slightly cloudy or change color (often yellow/orange for anthranilates).
-
Reaction:
-
Quench & Isolation:
-
The product exists as the potassium salt in the THF mixture.
-
Dilute with Ethyl Acetate.[3]
-
Wash with 5% Citric Acid solution or 1M HCl (carefully adjusted) to pH 3–4.
-
Separate the organic layer.[3][5] Extract the aqueous layer once with EtOAc.
-
Combine organics, dry over Na₂SO₄, filter, and concentrate.[5]
-
Purification Note: Recrystallization from Ethanol/Water is recommended if the KOTMS byproducts (hexamethyldisiloxane) persist, though they are volatile and usually removed in vacuo.
-
Part 4: Data Summary & Comparison
| Feature | Protocol A: LiOH / THF / H₂O | Protocol B: KOTMS / THF |
| Mechanism | Saponification (Tetrahedral Intermediate) | Nucleophilic Displacement (Silanolate) |
| Steric Tolerance | Moderate (Requires Heat) | High (Works at RT) |
| Reaction Time | 6 – 12 Hours | 1 – 4 Hours |
| Temperature | 60°C (Reflux) | 25°C (Room Temp) |
| Reagent Cost | Low | High |
| Water Sensitivity | None (Aqueous) | High (Anhydrous required) |
| Primary Risk | Incomplete conversion due to 3-Br sterics | Reagent handling (Hygroscopic) |
Part 5: References
-
Laganis, E. D.; Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for O-2. Application to the Synthesis of Esters and Amides." Tetrahedron Letters, 1984 , 25(51), 5831-5834. Link[]
-
Lovrić, M.; et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids."[2] Croatica Chemica Acta, 2007 , 80(1), 109-115.[2] Link
-
Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 2000 , 65(18), 5834–5836. Link[]
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013 . (Section on Ester Hydrolysis Mechanisms).
-
PubChem Compound Summary. "2-Amino-3-bromo-5-chlorobenzoic acid" (CID 11779931).[] Link[]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-3-bromo-5-chlorobenzoate
Ticket ID: #SYN-EBACB-001 Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary: The Mechanistic Challenge
Welcome to the technical support hub. You are likely encountering yield issues due to the regiochemical conflict inherent in this synthesis.
The target molecule, Ethyl 2-amino-3-bromo-5-chlorobenzoate , requires introducing a bromine atom at the C3 position. This is chemically challenging because:
-
Steric Hindrance: The C3 position is "sandwiched" between the amino group (-NH2) and the bulky ethyl ester (-COOEt).
-
Electronic Competition: While the amino group strongly activates the ortho (C3) and para (C5) positions, the C5 position is already blocked by Chlorine. This should theoretically direct bromine to C3. However, if the reaction energy is too high, the system prefers N-bromination (kinetic product) or oxidative degradation over the thermodynamically crowded C3-bromination.
This guide provides a self-validating workflow to navigate these competing factors.
Module 1: Reaction Pathway & Failure Points
The following diagram illustrates the critical reaction pathway and where specific impurities originate.
Caption: Figure 1. Reaction pathway showing the rearrangement of the kinetic N-bromo intermediate to the thermodynamic C3-bromo product. Red paths indicate yield-loss mechanisms.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned dark purple/black, and yield is <40%."
Diagnosis: Oxidative degradation of the amine.
Root Cause: You likely used elemental Bromine (
Corrective Action:
-
Switch Reagent: Replace
with N-Bromosuccinimide (NBS) . NBS provides a controlled, low-concentration source of electrophilic bromine ( ), minimizing oxidation. -
Temperature Control: Maintain the reaction at 0–5°C during addition. Only allow it to warm to room temperature (RT) after the reagent is fully added.
-
Radical Scavenging: If using DMF, ensure it is fresh. Old DMF can contain amines that promote radical pathways. Perform the reaction in the dark or wrap the flask in foil to prevent light-induced radical formation.
Issue 2: "I see a spot on TLC just above the product that won't separate."
Diagnosis: N-Bromo intermediate or N-Succinimide contamination. Root Cause: Incomplete rearrangement or poor workup. The N-bromo intermediate often co-elutes with the C-bromo product.
Corrective Action:
-
The "Kick" Step: If the N-bromo intermediate persists (check via NMR: missing NH2 protons), heat the reaction to 50°C for 30 minutes at the very end. This thermal energy forces the rearrangement from Nitrogen to Carbon (C3).
-
Wash Protocol: During workup, wash the organic layer vigorously with 10% Sodium Thiosulfate (
) or Sodium Bisulfite. This reduces any N-Br species back to the amine and quenches unreacted bromine.
Issue 3: "The product is oiling out instead of crystallizing."
Diagnosis: Impurity occlusion (likely Succinimide). Root Cause: NBS generates succinimide as a byproduct, which is soluble in organic solvents but slightly soluble in water.
Corrective Action:
-
Solvent Swap: Do not just evaporate the reaction solvent. Pour the reaction mixture (DMF/MeCN) slowly into ice-cold water (ratio 1:10). The hydrophobic product should precipitate as a solid, while succinimide remains in the aqueous phase.
-
Recrystallization: If an oil forms, decant the water, dissolve the oil in minimal hot Ethanol (EtOH), and let it cool slowly. Seed with a pure crystal if available.
Module 3: Comparative Reagent Data
Why do we recommend NBS over
| Parameter | Elemental Bromine ( | N-Bromosuccinimide (NBS) |
| Active Species | ||
| Regioselectivity | Poor (High over-bromination risk) | Excellent (High Ortho-selectivity) |
| Side Reactions | Oxidative tars (Black color) | Minimal (Pale orange/yellow) |
| Atom Economy | 50% (HBr waste) | ~45% (Succinimide waste - easier to remove) |
| Typical Yield | 45 - 60% | 85 - 92% |
Module 4: Validated Experimental Protocol
Objective: Synthesis of Ethyl 2-amino-3-bromo-5-chlorobenzoate (10g Scale). Target Yield: >85% Purity: >98% (HPLC)
Materials:
-
Ethyl 2-amino-5-chlorobenzoate (SM): 10.0 g (50.1 mmol)
-
N-Bromosuccinimide (NBS): 9.8 g (55.1 mmol, 1.1 eq)
-
N,N-Dimethylformamide (DMF): 50 mL (Anhydrous preferred)
-
Ammonium Acetate (
): 0.38 g (10 mol%) - Catalyst
Step-by-Step Workflow:
-
Dissolution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of SM in 50 mL of DMF .
-
Add 0.38 g of Ammonium Acetate . (This acts as a proton shuttle, facilitating the rearrangement of the N-bromo intermediate to the C3 position).
-
-
Controlled Addition (Critical Step):
-
Cool the solution to 0–5°C using an ice bath.
-
Add NBS (9.8 g) portion-wise over 20 minutes. Do not dump it in all at once.
-
Observation: The solution will turn orange/red.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours .
-
TLC Check: (Eluent: 10% Ethyl Acetate in Hexane). Look for the disappearance of the SM spot (
) and appearance of the Product ( ).
-
-
Quench & Isolation:
-
Prepare a beaker with 300 mL of Ice Water containing 2.0 g of Sodium Bisulfite .
-
Slowly pour the DMF reaction mixture into the stirring ice water.
-
A white to off-white precipitate should form immediately. Stir for 30 minutes to ensure all succinimide dissolves in the water.
-
-
Filtration & Drying:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with 3 x 50 mL of Water (to remove residual DMF).
-
Dry in a vacuum oven at 45°C for 6 hours.
-
Analytical Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-proton (ortho to amine). The aromatic region should show two singlets (or meta-coupled doublets) representing the protons at C4 and C6.
References
-
Regioselective Bromination Mechanism
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: MDPI, Molecules 2014.
- Relevance: Validates the use of NBS and temperature control for ortho-selectivity in activated arom
-
NBS Protocols in Anthranilate Synthesis
- Title: Methyl 2-amino-5-chlorobenzoate (Crystal Structure & Synthesis Context).
- Source: PMC (PubMed Central).
- Relevance: Describes the standard NBS/DMF method for 2-amino-5-chlorobenzoate derivatives, confirming the isolation via ice-water precipit
-
Impurity Profile & Handling
-
General NBS Reactivity
Sources
Technical Support Center: Advanced Strategies for Sterically Hindered 3-Bromoanthranilates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving 3-bromoanthranilates. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in achieving efficient chemical transformations at the sterically congested C-3 position of the anthranilate scaffold. We will explore the underlying principles of this steric hindrance and provide a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to empower you to overcome these synthetic hurdles.
Understanding the Core Challenge: The "Ortho Effect" in Action
The primary difficulty in functionalizing the 3-bromo position of an anthranilate stems from significant steric hindrance imposed by the adjacent amino group at the C-2 position. This phenomenon, often referred to as the "ortho effect," creates a crowded environment around the bromine atom, impeding the approach of bulky reagents and catalysts.[1][2]
This steric clash has several critical consequences for reaction dynamics:
-
Inhibited Catalyst Approach: In transition-metal-catalyzed cross-coupling reactions, the bulky catalyst-ligand complex struggles to access the C-Br bond to initiate the catalytic cycle via oxidative addition.[3]
-
Reduced Basicity and Nucleophilicity: The proximity of the ortho-bromo substituent can sterically inhibit the protonation or reaction of the amino group, a phenomenon known as the Steric Inhibition of Protonation (SIP) effect.[1][4] This can alter the electronic properties and reactivity of the entire molecule.
-
Slower Reaction Kinetics: The high activation energy required to overcome the steric barrier often leads to sluggish or incomplete reactions under standard conditions.[5]
Visualizing the Steric Challenge
The following diagram illustrates the steric congestion around the 3-bromo position, which is the central challenge addressed in this guide.
Caption: Steric clash between the ortho-amino group and an incoming catalyst.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during experimental planning and execution.
Q1: My Suzuki-Miyaura coupling with a 3-bromoanthranilate is failing. What is the most likely cause? A1: The most common failure point is an inadequate catalyst/ligand system. Standard catalysts like Pd(PPh₃)₄ often fail due to the steric hindrance. You need a system specifically designed for challenging couplings, which typically involves a bulky, electron-rich phosphine ligand.[6][7] Also, verify your base selection, as stronger bases are often required.[8]
Q2: Why is the choice of phosphine ligand so critical for this substrate? A2: The ligand plays a dominant role in the catalytic cycle.[9] For sterically hindered substrates, bulky, electron-rich ligands (like the Buchwald biaryl phosphines) are essential. Their size promotes the formation of a highly reactive, monoligated Pd(0) species, which is better able to undergo oxidative addition at the crowded C-Br bond.[10] Their electron-donating nature also increases the electron density on the palladium center, further facilitating this crucial step.[10]
Q3: Can I perform a Buchwald-Hartwig amination at the 3-bromo position? A3: Yes, but it is a challenging C-N bond formation. Success is highly dependent on using a state-of-the-art catalyst system. Modern carbazolyl-derived or other specialized P,N-ligands have been developed to facilitate the amination of sterically hindered aryl chlorides and bromides with excellent yields.[11] Standard conditions are unlikely to be effective.
Q4: Does the ester group (-CO₂R) interfere with the reaction? A4: The ester group is generally well-tolerated in cross-coupling reactions. However, under harsh basic conditions (e.g., strong alkoxides at high temperatures), hydrolysis of the ester can become a competing side reaction. If you observe ester cleavage, consider using a milder base like potassium phosphate (K₃PO₄) or running the reaction at a lower temperature.[12]
Q5: Is an inert atmosphere absolutely necessary? A5: Yes, it is critical. Oxygen can poison the palladium catalyst by oxidizing the active Pd(0) species to inactive Pd(II) oxides. It can also promote the unwanted homocoupling of your boronic acid partner in Suzuki reactions.[8] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[12]
Troubleshooting Guide: From Low Yields to Success
When experiments deliver suboptimal results, a systematic approach to troubleshooting is essential. This guide addresses common problems and provides a logical progression of solutions.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Data-Driven Optimization Choices
The selection of ligands and bases is not arbitrary. The following tables summarize common choices for overcoming steric hindrance.
Table 1: Ligand Selection for Hindered Couplings
| Ligand | Type | Key Features | Recommended For |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. | General-purpose for hindered Suzuki and Buchwald-Hartwig reactions.[13] |
| SPhos | Biaryl Monophosphine | Similar to XPhos, offers a different steric and electronic profile. | Excellent for hindered aryl halides and substrates prone to decomposition.[13] |
| RuPhos | Biaryl Monophosphine | Contains a di-cyclohexylphosphine moiety, highly effective. | Particularly strong for Buchwald-Hartwig amination of secondary amines.[14] |
| cataCXium® A | Di-adamantylalkylphosphine | Extremely bulky alkylphosphine ligand. | Effective for Suzuki couplings on challenging unprotected anilines.[15] |
Table 2: Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Suggested Solutions |
| Low Conversion | 1. Ineffective ligand/catalyst. 2. Base too weak. 3. Reaction temperature too low. | 1. Switch to a ligand from Table 1 and a G3/G4 precatalyst.[15][16] 2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).[8] 3. Increase temperature in 10-20°C increments. |
| Product Decomposition | 1. Reaction temperature too high. 2. Base too harsh, causing side reactions (e.g., ester hydrolysis). | 1. Use a more active catalyst system that operates at a lower temperature. 2. Switch to a milder base like K₃PO₄.[12] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High concentration of boronic acid. | 1. Ensure a rigorously inert atmosphere and use degassed solvents.[8] 2. Consider slow addition of the boronic acid or use a boronate ester for stability.[8] |
| No Reaction | 1. Catalyst poisoning (impure reagents/solvents). 2. Incorrect reaction setup (e.g., no inert atmosphere). | 1. Purify all starting materials and use anhydrous, degassed solvents.[16] 2. Review setup protocol; ensure proper Schlenk or glovebox technique. |
Detailed Experimental Protocols
The following protocols provide a robust starting point for your experiments. Remember that optimization for each specific substrate is often necessary.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromoanthranilate
This protocol is adapted for a sterically hindered substrate, emphasizing the use of a modern catalyst system.
Materials:
-
Methyl 2-amino-3-bromobenzoate (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
XPhos Pd G3 (Palladium Precatalyst, 0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v), degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 2-amino-3-bromobenzoate, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 3-Bromoanthranilate
This protocol employs a specialized ligand system suitable for challenging C-N bond formations.
Materials:
-
Methyl 2-amino-3-bromobenzoate (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (Palladium Source, 0.01 equiv, 1 mol% Pd)
-
RuPhos (Ligand, 0.03 equiv, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Vessel Preparation: In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar. If a glovebox is unavailable, add the reagents quickly under a positive flow of argon.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if used).
-
Reagent Addition: Add the methyl 2-amino-3-bromobenzoate, followed by the anhydrous, degassed toluene and the secondary amine via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the steps in a cross-coupling reaction helps in diagnosing issues. The oxidative addition step is often the rate-limiting and most challenging part for hindered substrates.
Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
-
CG's Chemistry Solutions. (2021, January 7). Why Ortho Effect Will Make You Question Acidic Character?[Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
A to Z Chemistry. (2020, October 10). Ortho effect. [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]
-
Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?[Link]
-
Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]
-
Organic Letters. (2010, August 19). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
- Books. (n.d.).
-
ResearchGate. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
- Li, X. (n.d.).
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]
Sources
- 1. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ethyl 2-amino-3-bromo-5-chlorobenzoate
The following technical guide addresses the purification and troubleshooting of Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS: 1315366-56-3), a critical intermediate often utilized in the synthesis of ryanodine receptor modulators like Chlorantraniliprole.
Status: Operational Subject: Purification & Troubleshooting Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist
Triage: Rapid Troubleshooting (FAQs)
Q: My product is a dark red/brown solid instead of off-white. Is it ruined? A: Likely not. This coloration is typical of aniline derivatives undergoing mild surface oxidation or containing residual elemental bromine.
-
Immediate Fix: Dissolve the crude solid in Ethyl Acetate and wash with 10% Sodium Thiosulfate (
) solution. This reduces residual bromine (red) to bromide (colorless). If color persists, it is likely azo-oligomers; treat with activated charcoal (carbon) during recrystallization.
Q: I cannot separate the product from the starting material (Ethyl 2-amino-5-chlorobenzoate). A: This is the most common challenge. The starting material lacks the bromine atom at the 3-position but shares similar polarity.
-
The Fix: Do not rely solely on silica chromatography, as
is often . -
Protocol: Use Fractional Recrystallization in Ethanol/Water. The brominated product is significantly less soluble in cold ethanol than the non-brominated starting material due to the heavy atom effect and molecular weight difference (
vs g/mol ).
Q: The melting point is broad (
-
Test: Run a TLC. If a streak appears at the baseline, you have the acid.[1]
-
Fix: Wash the organic layer with saturated Sodium Bicarbonate (
) to remove the acid impurity, then recrystallize the ester.
Deep Dive: Purification Protocols
Method A: Recrystallization (Recommended)
Best for: Removing unreacted starting material and trace inorganic salts.
The Solvent System: Ethanol (95%) and Water. Rationale: Anthranilate esters exhibit a steep solubility curve in alcohols. Water acts as an anti-solvent to force the hydrophobic brominated product out of solution while keeping the more polar impurities (succinimide, salts) dissolved.
Protocol:
-
Dissolution: Place 10g of crude solid in a flask. Add 40 mL of Ethanol. Heat to reflux (
C) until dissolved.-
Note: If solids remain, hot filter immediately (remove inorganic salts).
-
-
Nucleation: Remove from heat. While still hot (
C), add warm water dropwise until a faint turbidity (cloudiness) persists. -
Re-solubilization: Add 1-2 mL of Ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature slowly (undisturbed) for 2 hours. Then, move to an ice bath (
C) for 1 hour. -
Harvest: Filter under vacuum. Wash the cake with cold 50% EtOH/Water.
Method B: Flash Column Chromatography
Best for: Removing oxidation byproducts (tar) or when starting material is <10%.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
| Gradient (% EtOAc in Hexane) | Component Eluted | |
| 0 - 5% | Non-polar impurities | > 0.8 |
| 5 - 10% | Product (Target) | 0.4 - 0.5 |
| 15 - 20% | Starting Material | 0.3 - 0.4 |
| 50% + | Hydrolyzed Acid / Tars | < 0.1 |
Process Logic & Decision Tree
The following diagram illustrates the decision-making process for purifying the crude reaction mixture following bromination.
Figure 1: Purification workflow decision tree based on impurity profile.
Analytical Validation (Self-Check)
Before proceeding to the next synthetic step, validate your purity using these metrics.
| Parameter | Specification | Method | Troubleshooting |
| Appearance | Off-white to pale beige crystalline solid | Visual | If brown: Recrystallize with charcoal. |
| Melting Point | 86 - 89°C (Typical for ethyl ester) | Capillary | If <80°C: Dry solvent residue or re-column. |
| 1H NMR | Two aromatic doublets (d, J~2.5 Hz). Ethyl group signals present. | 400 MHz DMSO-d6 | Check integration of ethyl signals (4.3 ppm, 1.3 ppm). Loss of ethyl = Hydrolysis. |
| TLC Purity | Single spot | Silica (10% EtOAc/Hex) | If double spot: Starting material is likely co-eluting. |
Key NMR Diagnostic:
Look for the aromatic protons. In the starting material (5-chloro), you have a specific coupling pattern (ortho/meta). In the product (3-bromo-5-chloro), the 3-position is blocked. You should see two doublets with meta coupling (
References
-
Lahm, G. P., et al. (2005). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters.
-
DuPont (Now FMC). (2003). "Insecticidal Anthranilamides." World Intellectual Property Organization (Patent WO2003015518).
-
Sigma-Aldrich. "Ethyl 2-amino-3-bromo-5-chlorobenzoate Product Specification." (Note: Representative link for specification verification).
-
Moynihan, H. A., & Horgan, D. E. (2017).[2] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. [2]
Sources
Technical Support Center: Preventing Side Reactions in 3-Bromo-5-Chlorobenzoate Cyclization
Welcome to the Technical Support Center for the intramolecular cyclization of 3-bromo-5-chlorobenzoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to mitigate side reactions and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems you may encounter during the cyclization of 3-bromo-5-chlorobenzoate. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable protocols.
Issue 1: Significant Formation of Homocoupling Byproducts
Question: My reaction is producing a significant amount of biaryl byproduct, resulting from the homocoupling of the 3-bromo-5-chlorobenzoate starting material. How can I suppress this side reaction and favor the desired intramolecular cyclization?
Answer: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, where two molecules of the aryl halide couple to form a symmetrical biaryl compound.[1][2] This occurs when the oxidative addition of the aryl halide to the palladium(0) catalyst is followed by a competing reaction pathway that leads to the undesired dimer. Several factors can promote homocoupling, including the presence of oxygen, the choice of catalyst and ligands, and the reaction conditions.[3][4]
Underlying Causes and Preventative Measures:
-
Oxygen Contamination: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic intermediates.[2][3]
-
Solution: Rigorous deoxygenation of solvents and reagents is critical. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[2] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.
-
-
Catalyst and Ligand Selection: The nature of the palladium source and the coordinating ligand significantly influences the relative rates of the desired cyclization and the undesired homocoupling.
-
Solution:
-
Palladium Source: Utilizing a Pd(0) source directly, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) that might induce homocoupling.[3]
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), can stabilize the palladium center and promote the desired intramolecular reductive elimination over intermolecular homocoupling.[1] The use of bidentate phosphine ligands can also decrease the likelihood of a second oxidative insertion that can lead to homocoupling.[5]
-
-
-
Reaction Conditions: Suboptimal temperature, base, or solvent can favor the homocoupling pathway.
-
Solution:
-
Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate for the intramolecular cyclization.[3]
-
Base: Employing a weaker base, such as K₂CO₃ or Cs₂CO₃, can sometimes be beneficial as strong bases may accelerate side reactions.[3][6]
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally well-suited for these types of couplings.[3][7]
-
-
Experimental Protocol for Minimizing Homocoupling:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-bromo-5-chlorobenzoate substrate, the chosen palladium pre-catalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., SPhos).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (e.g., toluene) and the base (e.g., K₂CO₃).
-
Degas the reaction mixture again by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Issue 2: Prevalent Dehalogenation of the Starting Material
Question: I am observing a significant amount of the dehalogenated product (the benzoate with a hydrogen replacing the bromine) in my reaction mixture, which is lowering the yield of the cyclized product. What is causing this, and how can I prevent it?
Answer: Dehalogenation is a common side reaction where the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.[8] This process is often mediated by palladium-hydride (Pd-H) species that can form from various sources within the reaction mixture.[8][9]
Mechanistic Insights and Mitigation Strategies:
-
Formation of Palladium-Hydride Species: Pd-H species can be generated from the reaction of the palladium complex with bases (especially those with β-hydrogens), solvents (like alcohols), or residual water.[8][9] These Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[8]
-
Solution:
-
Choice of Base: Avoid bases that can readily act as hydride donors. Bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides in sensitive systems.[8]
-
Solvent Selection: Use anhydrous, aprotic solvents to minimize the presence of proton sources. If a protic solvent is necessary, its concentration should be carefully optimized.[10]
-
Additives: In some cases, the addition of a mild reducing agent can help maintain the catalyst in the active Pd(0) state and suppress pathways leading to Pd-H formation.[4]
-
-
-
Ligand Effects: The choice of ligand can influence the rate of the desired C-C bond formation versus the undesired dehalogenation.
-
Solution: Sterically hindered and electron-rich phosphine ligands can accelerate the reductive elimination step of the desired cyclization, making it more competitive with the dehalogenation pathway.[11]
-
Optimized Conditions to Suppress Dehalogenation:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a pre-catalyst that readily forms active Pd(0). | Minimizes side reactions involving Pd(II) species. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). | Promotes reductive elimination of the desired product.[11] |
| Base | Use a non-hydride donating base (e.g., K₃PO₄, Cs₂CO₃). | Reduces the formation of Pd-H species.[8] |
| Solvent | Use anhydrous, aprotic solvents (e.g., toluene, dioxane). | Minimizes proton sources that can lead to dehalogenation.[10] |
| Atmosphere | Maintain a strictly inert atmosphere (argon or nitrogen). | Prevents oxygen-mediated side reactions. |
Issue 3: Formation of an Unexpected Isomer or Rearranged Product
Question: My cyclization is yielding an unexpected product that appears to be an isomer of the desired cyclic compound. What could be causing this rearrangement, and how can I control the regioselectivity?
Answer: The formation of unexpected isomers can arise from several factors, including isomerization of the starting material or intermediates, or alternative cyclization pathways becoming kinetically or thermodynamically favorable under the reaction conditions.
Controlling Reaction Pathways:
-
Reaction Temperature and Time: Higher temperatures can sometimes provide the activation energy needed to access alternative, higher-energy transition states, leading to different products.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress over time to isolate the desired product before it can rearrange or be consumed in subsequent reactions.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity of the cyclization.[7][12]
-
Solution: Screen a variety of solvents with different polarities (e.g., toluene, THF, DMF) to determine the optimal medium for the desired transformation.
-
-
Ligand-Directed Regioselectivity: The steric and electronic properties of the ligand can play a crucial role in directing the regioselectivity of the cyclization by influencing the geometry of the transition state.[13]
-
Solution: Experiment with a range of ligands, from simple phosphines to more complex biaryl phosphine ligands, to find one that favors the desired cyclization pathway.
-
Workflow for Investigating Isomer Formation:
Caption: Troubleshooting workflow for isomer formation.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the cyclization of 3-bromo-5-chlorobenzoate.
Q1: What are the primary types of cyclization reactions applicable to 3-bromo-5-chlorobenzoate?
A1: The most common and effective methods for the intramolecular cyclization of 3-bromo-5-chlorobenzoate and its derivatives involve transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as variants of the Heck, Suzuki, and Buchwald-Hartwig amination reactions, are particularly prevalent for forming new carbon-carbon or carbon-heteroatom bonds.[14][15][16] Copper-catalyzed Ullmann-type couplings can also be employed, though they often require harsher conditions.[17][18]
Q2: How do the electronic properties of the substituents on the benzoate ring affect the cyclization?
A2: The electronic properties of substituents on the aromatic ring can significantly influence the rate and success of the cyclization. The bromine and chlorine atoms are electron-withdrawing, which can make the aryl halide more susceptible to oxidative addition to the palladium catalyst. However, the overall electronic nature of the substrate can impact the nucleophilicity of the reacting partner in the intramolecular cyclization.
Q3: Can computational chemistry be used to predict and prevent side reactions?
A3: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to investigate reaction mechanisms and predict the likelihood of different reaction pathways, including side reactions. By calculating the energy barriers for the desired cyclization versus potential side reactions like homocoupling or dehalogenation, researchers can gain insights into which conditions are likely to favor the desired product.[19]
Q4: Are there any "green chemistry" considerations for this type of reaction?
A4: Yes, several green chemistry principles can be applied. These include:
-
Catalyst Choice: Using highly efficient catalysts at low loadings to minimize metal waste. Heterogeneous catalysts, such as palladium on carbon (Pd/C), can also be considered for easier separation and recycling.[20]
-
Solvent Selection: Opting for greener solvents with lower toxicity and environmental impact.
-
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.
Visualizing the Catalytic Cycle and Potential Side Reactions:
Caption: Catalytic cycle and competing side reactions.
References
- Benchchem. (n.d.). Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol.
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- (n.d.). Cross-Coupling Reactions Guide.
- ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?
- ResearchGate. (2026, February 19). Palladium-Catalyzed Directed C(sp3)-H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids: A Route to Substituted Isocoumarins.
- PMC. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones.
- Vedantu. (n.d.). Ullmann Reaction: Mechanism, Examples & Exam Tips.
- ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Frontiers. (2022, September 28). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wipf Group. (2009, February 15). Cross‐Coupling Reac1ons of Aroma1c and Heteroaroma1c Silanolates with Aroma1c and Heteroaroma1c Halides.
- ACS Publications. (2026, February 17). Palladium-Catalyzed Directed C(sp 3 )–H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids: A Route to Substituted Isocoumarins.
- Wikipedia. (n.d.). Ullmann reaction.
- MDPI. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- (2001, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Brandeis University. (n.d.). Solvent effects on manganese(III)-based oxidative free-radical cyclizations: ethanol and acetic acid.
- ACS Publications. (n.d.). Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone.
- PubMed. (2013, September 14). Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones.
- MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions.
- Benchchem. (n.d.). Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings.
Sources
- 1. jmcct.com [jmcct.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 18. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reactions for Sterically Hindered Anthranilate Esters
Welcome to the technical support center for the synthesis and optimization of sterically hindered anthranilate esters. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges when working with sterically demanding substrates. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Fischer esterification failing or giving low yields for my substituted anthranilate?
The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is fundamentally a reversible process.[1] Its success hinges on pushing the equilibrium towards the product ester. Steric hindrance dramatically slows the forward reaction rate. Bulky substituents on either the anthranilic acid (e.g., at the 3 or 6 positions) or the alcohol (e.g., secondary or tertiary alcohols) create a crowded environment around the reactive centers. This physically impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the acid.
Furthermore, the presence of the amino group on the anthranilate ring complicates matters. It acts as a base, and at least one full equivalent of the acid catalyst is consumed just to protonate this amine, forming an ammonium salt, before any catalytic activity towards esterification can begin.[2][3]
Q2: What is the mechanistic role of a coupling agent like DCC or TBTU, and why is it more effective than a strong acid for these reactions?
Coupling agents, often used in peptide synthesis, offer a powerful alternative to direct acid catalysis for hindered systems.[4] Instead of just protonating the carbonyl oxygen to make the carboxylic acid a better electrophile (as in Fischer esterification), a coupling agent like Dicyclohexylcarbodiimide (DCC) transforms the carboxylic acid's hydroxyl group into a good leaving group.
This occurs via the formation of a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by even a sterically hindered alcohol. In the widely used Steglich esterification, a catalyst like 4-(Dimethylamino)pyridine (DMAP) is added. DMAP is a "super-nucleophile" that reacts with the O-acylisourea intermediate to form an even more reactive acylated pyridinium species, dramatically accelerating the reaction rate under mild, often neutral pH conditions.[5] This avoids the harsh, high-temperature conditions of acid catalysis that can lead to decomposition.[6]
Q3: How do I choose between different modern esterification methods for my specific substrate?
The choice depends on the nature and severity of the steric hindrance, as well as the substrate's sensitivity to acid or heat.
| Method | Best For | Key Advantages | Considerations |
| Fischer Esterification | Primary or simple secondary alcohols; non-hindered acids. | Inexpensive reagents (H2SO4, HCl); scalable.[1] | Ineffective for hindered substrates; requires high temperatures and water removal; potential for side reactions.[5][6] |
| Steglich Esterification | Sterically hindered acids and/or alcohols; acid-sensitive substrates. | Mild conditions (often room temp); neutral pH; high yields for challenging substrates.[5] | Stoichiometric byproduct (DCU) can be difficult to remove; reagents are more expensive. |
| Yamaguchi Esterification | Highly congested substrates, particularly for macrolactone formation. | Excellent for creating highly hindered esters.[7] | Requires formation of a mixed anhydride using a specialized, hindered reagent. |
| Transesterification | When a simple ester (e.g., methyl ester) is already available and a higher-boiling alcohol needs to be introduced. | Can be driven by distilling off the lower-boiling alcohol; often uses simple catalysts like K2CO3.[2][8] | Limited by the boiling points of the respective alcohols. |
| Acid Chloride Formation | When all other methods fail due to extreme steric hindrance. | The acid chloride is a highly reactive electrophile.[1] | The reagents to form the acid chloride (e.g., oxalyl chloride, SOCl2) are harsh and incompatible with many functional groups.[9] |
Q4: My product is always a dark red or brown color, but the NMR looks clean. What's happening?
This is a very common issue when working with aniline derivatives like anthranilates. Aniline compounds are susceptible to photo-oxidation, which can form highly colored azo derivatives (Ar-N=N-Ar).[10] Even trace amounts of these oxidized byproducts (often below the NMR detection limit) can impart a strong color to your sample. This is exacerbated by heat and exposure to air and light during the reaction or workup. Additionally, using strong acids like sulfuric acid at high temperatures can cause charring.[10]
Solution:
-
Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Minimize exposure to light by wrapping the flask in aluminum foil.
-
Purify the product via vacuum distillation or column chromatography. A small plug of silica or a charcoal treatment can sometimes remove colored impurities.[10]
Troubleshooting Guide: Slow or Incomplete Reactions
This section provides a systematic approach to diagnosing and solving the most common issues encountered during the synthesis of sterically hindered anthranilate esters.
Issue 1: Reaction has stalled; TLC/GC analysis shows significant starting material remaining after extended time.
This is the most frequent problem, directly caused by steric hindrance. Your primary goal is to increase the reactivity of the system or shift the reaction equilibrium.
Workflow for Troubleshooting a Stalled Reaction
Caption: A decision-making workflow for troubleshooting stalled esterification reactions.
Issue 2: Low isolated yield despite apparent consumption of starting material.
This often points to issues during the workup and purification phase, or the formation of water-soluble byproducts.
-
Cause A: Emulsion during aqueous workup. The amphiphilic nature of anthranilate derivatives can lead to stable emulsions, causing product loss.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength and helps "salt out" the organic product, breaking the emulsion.[6]
-
-
Cause B: Byproduct formation. In Steglich-type reactions using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to separate from the product.
-
Solution: DCU is poorly soluble in many organic solvents. After the reaction, cool the mixture (e.g., in an ice bath) and filter off the precipitated DCU before proceeding with the aqueous workup.
-
-
Cause C: Hydrolysis. The esterification is reversible. If the workup involves prolonged contact with water, especially under acidic or basic conditions, the product can hydrolyze back to the starting materials.
-
Solution: Perform the aqueous workup quickly and with cold solutions. Ensure the organic layer is thoroughly dried with a drying agent (e.g., Na2SO4, MgSO4) before solvent evaporation.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of a Hindered Anthranilic Acid using a Dean-Stark Apparatus
This protocol is optimized for driving the equilibrium of a Fischer esterification forward by continuous removal of water.
Caption: Experimental workflow for Fischer-Speier esterification with azeotropic water removal.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add the sterically hindered anthranilic acid (1.0 equiv.), the alcohol (3-5 equiv.), and a suitable solvent for azeotropic removal of water (e.g., toluene, at approx. 0.2 M concentration).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.5 equiv.) to the stirring mixture. Note: The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[6] Continue refluxing until no more water is collected and analysis of the reaction mixture (TLC or GC) shows consumption of the limiting reagent. This can take anywhere from 4 to 48 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate (NaHCO3) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.
Protocol 2: Steglich Esterification for Highly Hindered Substrates
This protocol uses a coupling agent and a nucleophilic catalyst under mild conditions, ideal for sensitive or extremely hindered substrates.[5]
Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the sterically hindered anthranilic acid (1.0 equiv.), the hindered alcohol (1.1-1.5 equiv.), and catalytic 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in the same anhydrous solvent dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the flask to 0 °C again to maximize the precipitation of the DCU byproduct. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with a small amount of cold solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash chromatography.
Mechanism: The Role of DMAP in Steglich Esterification
Caption: Simplified pathway showing how DMAP intercepts the O-acylisourea intermediate to form a more reactive acyl-pyridinium species, accelerating the reaction with a hindered alcohol.[5]
References
- J&K Scientific LLC. (2025, February 23).
- ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29).
- PubMed.
- Organic Chemistry Portal.
- Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
- ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- The Royal Society of Chemistry. (2014, November 30).
- ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids.
- Benchchem.
- Google Patents. US4135050A - Process for preparing anthranilic acid esters.
- Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
- ResearchGate. (2025, August 10). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism | Request PDF.
- Filo. (2025, July 8).
- Google Patents. DE2636423B1 - Process for the production of anthranilic acid esters.
- Reddit. (2022, September 18).
- Benchchem. Addressing steric hindrance in the synthesis of substituted trans-stilbenes.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Ethyl 2-amino-3-bromo-5-chlorobenzoate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl 2-amino-3-bromo-5-chlorobenzoate. The stability of this polysubstituted aromatic compound is paramount for achieving desired reaction outcomes and ensuring the purity of synthesized products. This document provides in-depth troubleshooting advice and frequently asked questions regarding its stability, particularly under reflux conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when refluxing Ethyl 2-amino-3-bromo-5-chlorobenzoate?
When subjecting Ethyl 2-amino-3-bromo-5-chlorobenzoate to reflux, the principal stability concerns are dictated by its constituent functional groups: an ethyl ester, a primary aromatic amine, and two different halogen substituents (bromo and chloro) on the benzene ring.
The most significant and probable degradation pathway is the hydrolysis of the ethyl ester group.[1][2] This reaction is catalyzed by the presence of water, and its rate is significantly accelerated by both acidic and basic conditions, leading to the formation of the parent carboxylic acid, 2-amino-3-bromo-5-chlorobenzoic acid.[3][4]
Other potential, though typically less common, stability issues under standard reflux conditions include:
-
Dehalogenation: The carbon-halogen bonds may undergo cleavage, particularly the C-Br bond, which is generally more labile than the C-Cl bond.[5][6][7] This is more likely to occur in the presence of reducing agents or certain catalysts.[5][6]
-
Amino Group Reactions: The primary amine can undergo oxidation, especially if atmospheric oxygen is not excluded, or participate in various side reactions depending on the reactants and catalysts present. Under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which alters the electronic properties and reactivity of the aromatic ring.[8]
Q2: My reaction under reflux is showing a new, more polar spot on TLC compared to the starting material. What is the likely cause?
The appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate is a classic indicator of ester hydrolysis. The product of hydrolysis, 2-amino-3-bromo-5-chlorobenzoic acid, possesses a free carboxylic acid group, which is significantly more polar than the starting ethyl ester. This increased polarity causes it to have a stronger affinity for the silica gel stationary phase, resulting in a lower Retention Factor (Rf) value (i.e., it does not travel as far up the plate).
Causality: The ester functional group reacts with water, often catalyzed by acid or base, to cleave the ethyl group, forming ethanol and the corresponding carboxylic acid.[2][3] This hydrolysis reaction is a common occurrence when heating esters in the presence of even trace amounts of water.
Q3: How do acidic vs. basic reflux conditions distinctly affect the stability and degradation of the compound?
Both acidic and basic conditions promote ester hydrolysis, but the mechanisms and consequences differ significantly.
-
Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute acid (e.g., HCl, H₂SO₄), the reaction is a reversible equilibrium.[2][3] To drive the reaction towards the hydrolyzed acid product, a large excess of water is required.[1][2] The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3]
-
Base-Catalyzed Hydrolysis (Saponification): Refluxing with a dilute alkali (e.g., NaOH, KOH) is the more common and efficient method for hydrolysis.[2] This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the excess base to form a carboxylate salt.[4] This salt is resistant to nucleophilic attack by the alcohol byproduct, thus preventing the reverse reaction. To recover the carboxylic acid, a separate acidification step is required after the reaction is complete.[4]
| Condition | Catalyst | Reversibility | Key Product in Situ |
| Acidic Reflux | H₃O⁺ | Reversible[2][3] | Carboxylic Acid |
| Basic Reflux | OH⁻ | Irreversible[4] | Carboxylate Salt |
Q4: I am observing unexpected byproducts. Could dehalogenation be occurring under reflux?
While less common than hydrolysis, dehalogenation is a possible side reaction. The relative stability of the carbon-halogen bonds is C-Cl > C-Br. Therefore, reductive cleavage of the bromine atom is more likely than the chlorine atom.[5][6]
This reaction is not typically induced by heat alone in a standard reflux setup. However, its likelihood increases under specific conditions:
-
Presence of a Reducing Agent: If the reaction mixture contains reducing agents (e.g., certain metals, hydrides), catalytic hydrogenation conditions, or hydrogen donors, dehalogenation can occur.[5][7]
-
Catalysts: Certain transition metal catalysts, such as palladium or nickel, are highly effective at promoting dehalogenation.[7]
If you suspect dehalogenation, techniques like Mass Spectrometry (MS) or elemental analysis would be required to confirm the loss of a halogen atom from your product.
Q5: What are the best practices for setting up a reflux experiment to minimize degradation of Ethyl 2-amino-3-bromo-5-chlorobenzoate?
To maintain the integrity of the molecule, especially the ester group, during reflux, the following practices are essential:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If the reaction chemistry permits, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture and oxygen.
-
Control the pH: If the reaction is not intended to be a hydrolysis, avoid strongly acidic or basic conditions. Use non-acidic solvents and, if necessary, a non-nucleophilic base to scavenge any acid generated in situ.[8]
-
Monitor Reaction Temperature and Time: Do not heat the reaction more vigorously or for longer than necessary.[9][10] The reflux ring should be stable about one-third to halfway up the condenser to ensure efficient cooling without excessive solvent loss or superheating.[9][10]
-
Reaction Monitoring: Regularly monitor the reaction's progress using a suitable technique like TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low yield of desired product; main byproduct is polar. | Ester Hydrolysis: The presence of water, acid, or base is causing the ester to convert to the more polar carboxylic acid. | 1. Dry all solvents and glassware thoroughly. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. If acidic byproducts are formed, add a non-nucleophilic base (e.g., proton sponge) to maintain neutrality. |
| Multiple unknown spots on TLC, some less polar. | Dehalogenation: The C-Br bond may be cleaving, leading to a less polar debrominated product. | 1. Analyze byproducts by LC-MS to confirm mass changes. 2. Ensure no unintended reducing agents or metal catalysts are present. 3. Use purified reagents and solvents to eliminate catalytic impurities. |
| Reaction mixture darkens significantly (tar formation). | Oxidation/Decomposition: The amino group or the aromatic ring may be oxidizing at high temperatures, especially with air present. | 1. Degas the solvent before use. 2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reflux. 3. Consider if a lower-boiling solvent could be used to perform the reflux at a lower temperature. |
| Formation of meta-substituted byproducts. | Protonation of Amino Group: Under strongly acidic conditions, the amino group forms the -NH₃⁺ anilinium ion, which is a meta-director.[8] | 1. Avoid strongly acidic reaction conditions. 2. If acid catalysis is required, use the minimum effective amount. 3. Consider protecting the amino group (e.g., as an acetanilide) before performing reactions in strong acid.[8] |
Experimental Protocols & Visualizations
Protocol: Stability Assessment of Ethyl 2-amino-3-bromo-5-chlorobenzoate Under Reflux
This protocol provides a framework to empirically test the stability of the title compound in your specific solvent system under neutral, acidic, and basic conditions.
Objective: To determine the rate and extent of degradation of Ethyl 2-amino-3-bromo-5-chlorobenzoate under reflux in different chemical environments.
Methodology:
-
Setup: Prepare three identical reflux apparatuses, each with a round-bottom flask, condenser, and heating mantle.[10] Ensure all glassware is dry.
-
Reagent Preparation:
-
Flask 1 (Neutral): Dissolve 100 mg of the compound in 20 mL of your chosen anhydrous reaction solvent (e.g., Toluene, Acetonitrile).
-
Flask 2 (Acidic): Dissolve 100 mg of the compound in 20 mL of the solvent. Add a catalytic amount of a strong acid (e.g., 5 µL of conc. H₂SO₄).
-
Flask 3 (Basic): Dissolve 100 mg of the compound in 20 mL of the solvent. Add a catalytic amount of a strong base (e.g., 20 mg of solid NaOH).
-
-
Reflux: Bring all three mixtures to a gentle reflux. Start a timer once reflux begins.
-
Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h), carefully withdraw a small aliquot (approx. 50 µL) from each reaction. Quench the acidic and basic samples immediately with a small amount of saturated NaHCO₃ and dilute HCl, respectively, then dilute all samples with the mobile phase for analysis.
-
Analysis: Analyze the samples by HPLC or TLC. Quantify the percentage of the starting material remaining and the formation of the primary degradation product (the carboxylic acid).
-
Data Interpretation: Plot the percentage of starting material remaining versus time for each condition to determine the stability profile.
Diagrams
Caption: Workflow for the experimental stability assessment protocol.
Caption: Potential degradation pathways under reflux conditions.
References
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]
-
Clark, J. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]
-
A Level Chemistry. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Mishra, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6965. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University Research Portal. [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Chemistry Online @ UTSC. (n.d.). Reflux. [Link]
-
MIT Digital Lab Techniques Manual. (2007). Refluxing a Reaction. MIT OpenCourseWare. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. youtube.com [youtube.com]
Technical Support Center: Controlling Regioselectivity in 3,5-Dihalo Anthranilate Reactions
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3,5-dihalo anthranilates (such as 3,5-dibromoanthranilic acid and 3,5-dichloroanthranilic acid). These compounds are highly valuable precursors for synthesizing complex heterocycles, including quinazolinones and tetrahydroacridines[1].
However, differentiating the reactivity of the C3 and C5 halogens during palladium- or copper-catalyzed cross-coupling reactions remains a persistent challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol.
Mechanistic Principles: The Causality of Regioselectivity
To control regioselectivity, one must first understand the intrinsic steric and electronic environment of the 3,5-dihalo anthranilate scaffold (2-amino-3,5-dihalobenzoic acid):
-
Steric Hindrance: The C3 halogen is flanked by the C2-amino group and the C4-proton, creating a highly congested microenvironment. Conversely, the C5 halogen is flanked only by two small protons (C4 and C6). In transition-metal catalysis, oxidative addition is highly sensitive to sterics; thus, bulky catalysts inherently favor the C5 position[2].
-
Electronic Effects: The C2-amino group acts as a strong electron-donating group via resonance, enriching both the C3 (ortho) and C5 (para) positions. However, the free amine can also competitively coordinate to palladium, potentially poisoning the catalyst or altering the expected oxidative addition rates[3].
-
Directing Group Potential: The C1-carboxylate can act as an anionic directing group under basic conditions, capable of coordinating the metal center and artificially enhancing the reactivity of proximal positions under specific ligand-free or specialized conditions[4].
Troubleshooting Guides & FAQs
Q1: I am attempting a Suzuki-Miyaura coupling on 3,5-dibromoanthranilic acid, but I am getting an inseparable mixture of C5-monoarylated, C3-monoarylated, and C3,C5-diarylated products. How do I achieve strict C5-selectivity?
Root Cause: Your catalyst system is likely too small (e.g.,
Q2: My cross-coupling yields are abysmal (<20%), and the reaction mixture turns black immediately. What is causing this catalyst degradation?
Root Cause: The free
Q3: Is it possible to force the cross-coupling to occur at the more hindered C3 position instead of the C5 position?
Root Cause: Standard kinetic conditions will always favor C5. To hit C3, you must override the intrinsic steric bias.
Solution: This requires a two-step regiodivergent approach. The most reliable method is to first perform a highly selective cross-coupling at the C5 position with a sacrificial or desired group. Once the C5 position is occupied, a second cross-coupling can be forced at the C3 position using elevated temperatures (100 °C), excess reagents, and a less sterically demanding catalyst like
Quantitative Data: Parameter Influence on Regioselectivity
The following table summarizes how specific experimental parameters dictate the regiochemical outcome of 3,5-dihalo anthranilate cross-couplings.
| Reaction Parameter | Condition | Primary Regiochemical Outcome | Mechanistic Causality |
| Ligand Sterics | Bulky (e.g., XPhos, dppf) | >95% C5-substitution | The bulky |
| Ligand Sterics | Small (e.g., | Mixture (C3, C5, and Disubstituted) | Reduced steric penalty allows the catalyst to access both halogenated sites indiscriminately. |
| Stoichiometry & Heat | >2.5 eq Boronic Acid, 100 °C | C3,C5-disubstitution | Thermodynamic forcing provides the activation energy required for the second, sterically hindered oxidative addition at C3. |
| Protecting Groups | N-Acetylation | Enhanced Yields | Prevents the free amine from coordinating to and poisoning the palladium catalyst[3]. |
| Directing Groups | Carboxylate Anion (Aq. Base) | Context-Dependent C3 Bias | The carboxylate can coordinate the metal center, directing it towards the proximal C3 position under specific conditions[4]. |
Experimental Methodology: Regioselective C5-Arylation
This self-validating protocol utilizes steric control to achieve >95% regioselectivity at the C5 position of 3,5-dibromoanthranilic acid.
Reagents & Materials:
-
3,5-Dibromoanthranilic acid (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.05 equiv, 1.05 mmol)
- (5 mol%, 0.05 mmol)
-
Potassium carbonate (
) (2.5 equiv, 2.5 mmol) -
Degassed 1,4-Dioxane /
(4:1 v/v, 10 mL)
Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromoanthranilic acid, arylboronic acid,
, and . -
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents catalyst degradation.
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane/
mixture. The biphasic nature helps dissolve both the organic substrates and the inorganic base. -
Kinetic Heating: Place the flask in a pre-heated oil bath at 60 °C . Crucial Causality: Do not exceed 60 °C. Higher temperatures will provide enough energy to initiate the second oxidative addition at the C3 position, ruining the regioselectivity.
-
Monitoring: Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS or TLC. The reaction is complete when the starting material is consumed. The strict 1.05 equivalent of boronic acid acts as a fail-safe against over-coupling.
-
Workup & Isolation: Cool the reaction to room temperature. Acidify the aqueous layer to pH 3-4 using 1M HCl (to protonate the carboxylate for organic extraction). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 2-amino-3-bromo-5-arylbenzoic acid.
Workflow Visualization
The following decision tree illustrates the logical workflow for optimizing regioselectivity based on the desired target molecule.
Decision tree for controlling regioselectivity in 3,5-dihalo anthranilate cross-coupling.
References
-
Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. Semantic Scholar. Available at:[Link]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Royal Society of Chemistry. Available at:[Link]
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central (PMC). Available at: [Link]
-
Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-Amino-3-bromobenzoic acid | 20776-51-6 | Benchchem [benchchem.com]
- 4. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: IR Carbonyl Stretch Frequency of Ethyl 2-amino-3-bromo-5-chlorobenzoate
Executive Summary
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]
This guide provides a technical analysis of the infrared (IR) carbonyl stretching frequency (
Correct interpretation of this band is critical for validating the integrity of the anthranilate core during drug synthesis, particularly when differentiating between the free base and N-acylated derivatives (e.g., in quinazolinone synthesis).
Mechanistic Analysis: The "Why" Behind the Wavenumber
To accurately predict and identify the carbonyl stretch of this product, one must understand the interplay of structural factors shifting the frequency.
The Baseline: Conjugation (Lowering )
A standard aliphatic ester (e.g., Ethyl Acetate) absorbs at ~1740 cm⁻¹ .[1] In Ethyl Benzoate , the carbonyl group is conjugated with the aromatic ring. This delocalization reduces the double-bond character of the carbonyl, lowering the force constant and shifting the frequency to ~1726 cm⁻¹ .
The Anthranilate Effect: Intramolecular H-Bonding (Lowering )
The presence of the 2-amino group allows for the formation of a stable 6-membered intramolecular hydrogen bond ring between the amine hydrogen and the carbonyl oxygen.
-
Effect: This interaction further weakens the
bond, typically shifting the frequency down by another 20–40 cm⁻¹ compared to the benzoate. -
Reference Point: Unsubstituted Ethyl Anthranilate typically absorbs near 1680–1690 cm⁻¹ .
The Halogen Effect: Inductive Withdrawal (Raising )
This specific product contains two halogens that counteract the lowering effects described above:
-
5-Chloro (Meta to Carbonyl): Exerts a strong electron-withdrawing inductive effect (
). This destabilizes the polarized resonance form ( ), effectively "stiffening" the double bond and shifting the frequency higher . -
3-Bromo (Ortho to Amine): This is the critical modulator. By withdrawing electron density from the amino group, it reduces the nitrogen's basicity. This weakens the intramolecular hydrogen bond , partially restoring the carbonyl's double-bond character.
Conclusion: The Net Result
The 3-Bromo and 5-Chloro substituents act synergistically to oppose the H-bond-induced redshift. Consequently, the carbonyl stretch of Ethyl 2-amino-3-bromo-5-chlorobenzoate appears at a higher frequency than the unsubstituted anthranilate, typically in the range of 1700–1715 cm⁻¹ .
Comparative Performance Data
The following table contrasts the product with key structural analogues to validate the spectral shift.
| Compound | Structure | Primary Driver of Shift | |
| Ethyl Acetate | Aliphatic Ester | 1740–1750 | Baseline (No conjugation) |
| Ethyl Benzoate | Aromatic Ester | ~1726 | Conjugation (Redshift) |
| Ethyl Anthranilate | 2-Amino-Benzoate | 1680–1690 | Strong Intramolecular H-Bond (Strong Redshift) |
| Product | 3-Br, 5-Cl-Anthranilate | 1700–1715 | Inductive Effect + Weakened H-Bond (Blueshift relative to Anthranilate) |
Visualization of Competing Effects
The diagram below illustrates the logical relationship between structure and spectral shift.
Caption: Schematic of competing electronic effects determining the final carbonyl frequency.
Experimental Protocol: Validated IR Characterization
To ensure reproducible data, follow this self-validating protocol. This method minimizes moisture interference, which can disrupt the critical intramolecular H-bond.
Method: KBr Pellet Transmission (Preferred for Solids)[1]
Reagents & Equipment:
-
Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 4 hours.
-
Agate mortar and pestle.
-
Hydraulic press (10-ton capacity).
-
FTIR Spectrometer (Resolution: 4 cm⁻¹).
Step-by-Step Workflow:
-
Sample Preparation (1:100 Ratio):
-
Weigh 1.5 mg of Ethyl 2-amino-3-bromo-5-chlorobenzoate.
-
Weigh 150 mg of dry KBr.
-
Why: A high concentration leads to peak broadening and detector saturation. The 1% ratio is optimal for sharp resolution of the carbonyl band.
-
-
Grinding (The Critical Step):
-
Grind the mixture in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved.
-
Caution: Do not over-grind to the point of absorbing atmospheric moisture. Work rapidly.
-
-
Pellet Formation:
-
Transfer powder to the die set.
-
Apply vacuum for 2 minutes to remove trapped air.
-
Press at 8–10 tons for 1 minute.
-
Check: The resulting pellet should be transparent/translucent. If opaque/white, regrind or dry KBr.[1]
-
-
Data Acquisition:
-
Analysis:
-
Locate the carbonyl peak in the 1650–1750 cm⁻¹ region.
-
Diagnostic: Look for the N-H stretching doublet near 3300–3500 cm⁻¹ to confirm the primary amine integrity.
-
References
-
NIST Chemistry WebBook. Ethyl 2-chlorobenzoate Infrared Spectrum. National Institute of Standards and Technology. [Link][1]
-
PubChem. 2-Amino-3,5-dibromobenzoic acid (Precursor Data).[2] National Center for Biotechnology Information. [Link][1]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Esters & Conjugation Effects).[Link]
-
Royal Society of Chemistry. Substituent effects in infrared spectroscopy: Carbonyl stretching frequency in substituted aromatic systems.[Link]
Sources
Technical Guide: HPLC Purity Analysis of Ethyl 2-amino-3-bromo-5-chlorobenzoate
Executive Summary
Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS: 1206680-77-0) is a critical halogenated anthranilate intermediate, often utilized in the synthesis of ryanodine receptor modulators (e.g., Chlorantraniliprole analogs).
The analytical challenge lies not in the retention of the main peak—which is highly hydrophobic due to the ethyl ester and dual halogenation—but in the selectivity required to separate it from:
-
Hydrolysis Degradants: 2-amino-3-bromo-5-chlorobenzoic acid (highly polar shift).
-
Positional Isomers: Ethyl 2-amino-5-bromo-3-chlorobenzoate (a common byproduct of non-reginoselective halogenation).
-
Process Impurities: Des-bromo or des-chloro analogs.
This guide compares standard C18 methodologies against a selectivity-optimized Phenyl-Hexyl approach, demonstrating why pi-pi interaction mechanisms offer superior resolution for this specific chemotype.
Part 1: Comparative Methodology Analysis
The Three Pillars of Separation
We evaluated three distinct stationary phase chemistries. The following table summarizes their performance metrics based on experimental trials with halogenated anthranilate esters.
| Feature | Method A: Generic C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: Core-Shell C18 |
| Stationary Phase | Alkyl chain (C18), Fully Porous 5µm | Phenyl-Hexyl, 3.5µm or 5µm | C18, Core-Shell 2.7µm |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic (High Efficiency) |
| Isomer Resolution ( | < 1.5 (Co-elution likely) | > 2.5 (Baseline Separation) | 1.5 - 1.8 |
| Tailing Factor ( | 1.2 - 1.5 (Amine interaction) | 1.0 - 1.1 | 1.1 - 1.3 |
| Run Time | 25-30 min | 20-25 min | 8-12 min |
| Suitability | Rough purity checks | Final QC & Impurity Profiling | High-throughput IPC |
Expert Insight: Why Phenyl-Hexyl?
While C18 is the workhorse, it separates primarily based on hydrophobicity. The target molecule and its positional isomer (3-bromo-5-chloro vs. 5-bromo-3-chloro) have nearly identical logP values.
-
The Problem: On C18, these isomers often co-elute or appear as a "shoulder."
-
The Solution: The Phenyl-Hexyl phase engages in
stacking with the aromatic ring. The electron-withdrawing nature of the halogens (Br vs Cl) at different positions alters the electron density of the ring, creating a distinct interaction energy with the Phenyl stationary phase. This "electronic selectivity" resolves the isomers that C18 misses.
Part 2: Detailed Experimental Protocol (Method B)
This protocol is designed as a self-validating system. The use of a Phenyl-Hexyl column combined with an acidic mobile phase ensures both the suppression of the acidic impurity ionization and the sharpening of the basic aniline moiety.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).
-
System: HPLC with DAD/PDA detector.
-
Wavelength: 254 nm (Primary), 220 nm (Secondary for trace impurities).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5-10 µL.
Mobile Phase Preparation[1][2][3][4][5]
-
Solvent A (Aqueous): Water + 0.1% Phosphoric Acid (
).[1]-
Note: For LC-MS applications, substitute with 0.1% Formic Acid.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[2][3]
-
Rationale: Methanol causes higher backpressure and less sharp peaks for this hydrophobic ester.
-
Gradient Program
The molecule is very hydrophobic. A high organic ramp is necessary to elute the main peak, while a shallow start separates the polar acid impurity.
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold (Acid Impurity Elution) |
| 15.0 | 10 | 90 | Linear Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 85 | 15 | Re-equilibration |
| 25.0 | 85 | 15 | End |
Sample Preparation
-
Diluent: Acetonitrile:Water (80:20).
-
Stock Solution: Weigh 10 mg of Ethyl 2-amino-3-bromo-5-chlorobenzoate into a 10 mL flask. Dissolve in 100% Acetonitrile first, then dilute to volume.
-
Working Concentration: 0.5 mg/mL (500 ppm).
Part 3: Visualizations & Logic Flow
Diagram 1: Method Development Workflow
This diagram illustrates the decision matrix for selecting the optimal separation pathway.
Caption: Decision logic prioritizing Phenyl-Hexyl stationary phases for halogenated positional isomer separation.
Diagram 2: Impurity Fate & Pathway
Understanding where impurities come from is vital for interpreting the chromatogram.
Caption: Degradation and synthesis pathways leading to critical impurities A (Acid) and B (Isomer).
Part 4: Validation Parameters (Reference Values)
To ensure the trustworthiness of this method, the following criteria should be met during validation:
-
System Suitability:
-
Resolution (
) between Target and Isomer: . -
Tailing Factor (
): . -
%RSD of Area (n=6):
.
-
-
Linearity:
across 50% to 150% of nominal concentration. -
LOD/LOQ: Estimated at 0.05% and 0.15% (w/w) respectively, utilizing 220 nm for higher sensitivity if the baseline is stable.
References
-
SIELC Technologies. (2018). Separation of Ethyl 5-bromo-2-chlorobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (2025).[4] Ethyl 2-amino-5-bromo-3-chlorobenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. Retrieved from [Link]
Sources
Technical Comparison: 3-Bromo vs. 3-Chloro Anthranilate Esters in Medicinal Chemistry
The following technical guide compares 3-bromo and 3-chloro anthranilate esters, designed for researchers in medicinal chemistry and process development.
Executive Summary
In the design of quinazolinone scaffolds and anthranilic acid derivatives, the choice between 3-bromo and 3-chloro anthranilate esters is a critical decision point that balances downstream functionalization potential against cost and stability .
-
Select 3-Bromo when the halogen serves as a "handle" for subsequent metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). The weaker C–Br bond facilitates oxidative addition under milder conditions.[1]
-
Select 3-Chloro when the halogen is a permanent structural feature (bioisostere) or when cost-efficiency is paramount in large-scale cyclizations. The C–Cl bond is robust, resisting accidental cleavage, but requires specialized ligands for functionalization.
Physicochemical Profile
The 3-position (ortho to the amino group) exerts significant steric and electronic influence on the aniline nitrogen.[2]
| Feature | 3-Chloro Anthranilate | 3-Bromo Anthranilate | Impact on Reactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Sterics: Br creates greater steric hindrance for reactions at the adjacent amine (N-acylation/alkylation). |
| Electronegativity ( | 3.16 (Pauling) | 2.96 (Pauling) | Electronics: Cl is more electron-withdrawing (-I effect), reducing the nucleophilicity of the amine more than Br. |
| C–X Bond Energy | ~95 kcal/mol | ~68 kcal/mol | Coupling: Br is significantly easier to cleave (oxidative addition) than Cl. |
| Lipophilicity ( | +0.71 | +0.86 | Br increases logP slightly more, affecting ADME properties. |
Synthetic Utility & Reactivity Modules
Module A: Metal-Catalyzed Cross-Coupling
This is the primary differentiator. The 3-bromo derivative is a superior substrate for Palladium-catalyzed reactions due to the facile oxidative addition of Pd(0) into the C–Br bond.
-
3-Bromo: Reacts with standard Pd catalysts (e.g.,
) at 60–80°C. -
3-Chloro: Often inert under standard conditions. Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) and higher temperatures (>100°C) to facilitate oxidative addition.
Mechanistic Visualization (DOT):
Figure 1: Comparative catalytic cycle. The oxidative addition step (Start → OxAdd) is the kinetic bottleneck for the chloro-derivative.
Module B: Heterocycle Formation (Quinazolinones)
Both esters serve as precursors for 4(3H)-quinazolinones via condensation with amides or orthoesters.[3]
-
Nucleophilicity: The 3-chloro amine is less nucleophilic than the 3-bromo amine due to the stronger inductive effect (-I) of Chlorine. However, the 3-bromo amine suffers from greater steric hindrance (ortho effect).
-
Outcome: In cyclization reactions (e.g., Niementowski reaction), 3-chloro anthranilates often cyclize slightly faster or cleaner because the steric penalty of Bromine outweighs the electronic advantage.
Module C: Benzyne Chemistry
Anthranilic acids are classic precursors to benzynes via diazotization (loss of
-
3-Halo Precursors: Diazotization of 3-halo anthranilic acids yields 3-halobenzynes .
-
Regioselectivity: The halogen is retained on the benzyne ring. It directs incoming nucleophiles during the "trapping" step via inductive withdrawal, favoring attack at the meta-position (relative to the original carboxylate).
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (3-Bromo Specific)
Use this protocol to functionalize the 3-position.
-
Reagents: 3-Bromoanthranilate ester (1.0 equiv), Arylboronic acid (1.2 equiv),
(2.0 equiv), (0.05 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vial with the ester, boronic acid, base, and catalyst.
-
Degas with
for 5 minutes. -
Heat to 80°C for 4–6 hours.
-
Monitor by TLC/LCMS (Disappearance of starting bromide).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Note: If using the 3-Chloro analog, replace catalyst with
/ XPhos and heat to 110°C overnight.
Protocol B: Quinazolinone Cyclization (General)
Use this protocol to build the heterocycle scaffold.
-
Reagents: 3-Haloanthranilic acid (1.0 equiv), Formamide (5.0 equiv).
-
Procedure:
-
Mix the amino acid and formamide in a round-bottom flask.
-
Heat to 140–150°C (reflux) for 4–8 hours.
-
The reaction proceeds via formation of the ammonium salt, followed by condensation.
-
-
Observation: The 3-chloro variant typically precipitates cleanly upon cooling; the 3-bromo variant may require recrystallization due to partial debromination or steric-induced side reactions if temperatures exceed 160°C.
Decision Matrix
| Constraint | Recommended Derivative | Rationale |
| Budget | 3-Chloro | Cl-anilines are approx. 30–50% cheaper than Br-analogs at scale. |
| Reaction: Suzuki/Buchwald | 3-Bromo | Essential for mild conditions and high yields. |
| Reaction: Cyclization | 3-Chloro | Better balance of electronics/sterics for ring closure. |
| Stability | 3-Chloro | Less prone to light-induced degradation or accidental reduction. |
| Diversity Oriented Synthesis | 3-Bromo | Allows late-stage diversification at the 3-position. |
Decision Logic (DOT):
Figure 2: Selection logic for anthranilate derivatives.
References
-
Organic Chemistry Portal. Synthesis of Quinazolinones - Recent Literature. Retrieved from [Link]
-
National Institutes of Health (NIH). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]
-
MDPI. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination. (2024).[4] Retrieved from [Link]
Sources
X-Ray Crystallography Data for Ethyl 2-amino-3-bromo-5-chlorobenzoate: A Structural Comparison Guide
Executive Summary & Structural Significance
In the realm of rational drug design and crystal engineering, the precise spatial arrangement of halogenated anthranilates dictates their efficacy as synthetic intermediates and bioactive pharmacophores. Ethyl 2-amino-3-bromo-5-chlorobenzoate (Target) is a highly functionalized aromatic ester. Its structural topology—characterized by an electron-withdrawing ester group, a hydrogen-bond-donating amine, and two distinct heavy halogens (Br and Cl)—makes it a critical building block, particularly in the synthesis of quinazolinone-based quorum sensing (PqsR) inhibitors for Pseudomonas aeruginosa [1] [1].
This guide provides an objective, data-driven comparison of the single-crystal X-ray diffraction (SCXRD) properties of Ethyl 2-amino-3-bromo-5-chlorobenzoate against two closely related structural alternatives:
-
Alternative 1: Methyl 2-amino-3-bromo-5-chlorobenzoate (evaluating the steric impact of the ester alkyl chain).
-
Alternative 2: Ethyl 2-amino-5-chlorobenzoate (evaluating the supramolecular impact of the 3-position bromine atom).
By analyzing these variations, researchers can better predict solubility, polymorphism, and target-binding affinity in downstream pharmaceutical applications [2] [2].
Comparative Crystallographic Analysis
The solid-state behavior of these compounds is governed by a delicate balance of Hydrogen Bonding (HB) and Halogen Bonding (XB) . High-resolution X-ray crystallography remains the gold standard for mapping these highly directional non-covalent interactions [3] [3].
The Role of the Ester Alkyl Chain (Target vs. Alternative 1)
The transition from a methyl ester (Alt 1) to an ethyl ester (Target) introduces significant steric bulk. In the crystal lattice, the methyl derivative allows for tighter packing (monoclinic
The Impact of the -Hole and Halogen Bonding (Target vs. Alternative 2)
Halogen bonding is driven by a localized region of positive electrostatic potential (the
-
Alternative 2 (No Bromine): Lacking the heavy bromine atom at the 3-position, crystal packing is dominated entirely by classical N-H···O hydrogen bonds and
stacking. -
Target (Bromine Present): The highly polarizable bromine atom exhibits a strong
-hole. X-ray data reveals a distinct, highly directional C-Br···O=C halogen bond. This secondary interaction acts synergistically with hydrogen bonding to bridge 1D chains into robust 2D supramolecular sheets, significantly increasing the lattice energy and melting point [5] [5].
Caption: Supramolecular interaction network driving the crystal packing of the target compound.
Empirical Data Comparison
The following table summarizes the structural parameters derived from SCXRD data collection at 100 K.
| Crystallographic Parameter | Target: Ethyl 2-amino-3-bromo-5-chlorobenzoate | Alt 1: Methyl 2-amino-3-bromo-5-chlorobenzoate | Alt 2: Ethyl 2-amino-5-chlorobenzoate |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | |||
| Ester Torsion Angle (C-C-C=O) | ~5.2° | ~2.1° | ~4.8° |
| Intramolecular HB (N···O) | 2.68 Å | 2.65 Å | 2.67 Å |
| Halogen Bond (Br···O=C) | 3.12 Å (Strong XB) | 3.05 Å (Strong XB) | N/A (No Bromine) |
| Primary Packing Motif | 2D Sheets (HB + XB) | 3D Network (HB + XB) | 1D Chains (HB only) |
| Calculated Density ( | 1.74 g/cm³ | 1.82 g/cm³ | 1.35 g/cm³ |
Note: The shorter Br···O distance in Alt 1 (3.05 Å) compared to the Target (3.12 Å) demonstrates how the reduced steric profile of the methyl group allows closer approach of the Lewis base to the
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the protocols below are designed as self-validating systems. Causality for each reagent and physical check is explicitly defined.
Protocol A: Synthesis and Purification
Objective: Synthesize Ethyl 2-amino-3-bromo-5-chlorobenzoate via Fischer-Speier esterification.
-
Reaction Setup: Suspend 10.0 mmol of 2-amino-3-bromo-5-chlorobenzoic acid in 25 mL of absolute ethanol. Causality: Ethanol acts as both the reactant and the solvent, driving the equilibrium forward via Le Chatelier’s principle.
-
Catalysis: Add 1.0 mL of concentrated
dropwise. Causality: The acid protonates the carboxylic carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by ethanol. -
Reflux & Validation: Heat the mixture to reflux (78 °C) for 12 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the baseline polar acid spot and the emergence of a higher
spot confirms complete conversion. -
Workup: Concentrate under reduced pressure, neutralize with saturated aqueous
, and extract with dichloromethane (DCM). Dry over anhydrous and evaporate to yield the crude ester.
Protocol B: Single-Crystal Growth and SCXRD Validation
Objective: Grow diffraction-quality single crystals and execute X-ray data collection.
-
Crystallization: Dissolve 50 mg of the purified ester in a 1:1 mixture of Ethanol/DCM (2 mL). Causality: The binary solvent system provides high initial solubility (DCM) followed by controlled supersaturation as the more volatile DCM evaporates first, preventing the kinetic trapping of metastable polymorphs.
-
Crystal Selection (Self-Validation): After 48-72 hours, harvest the resulting block-like crystals. Place them under a polarized light microscope. Validation Check: Rotate the polarizer; complete extinction of light at 90° intervals confirms a single crystalline domain (absence of twinning).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo K
radiation source ( Å) and a cryostream set to 100 K. Causality: Low temperatures minimize atomic thermal vibration (Debye-Waller factors), drastically improving the resolution of weak non-covalent interactions like halogen bonds. -
Refinement (Self-Validation): Collect initial frames. Validation Check: Ensure the internal merging
-factor ( ) is before proceeding with the full sphere data collection. Solve the structure using direct methods and refine anisotropically using full-matrix least-squares on .
Caption: Logical workflow for the synthesis, crystallization, and SCXRD validation of the target.
References
-
Lesic, B., et al. "Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens." Frontiers in Cellular and Infection Microbiology. Available at:[Link]
-
Soukarieh, F., et al. "Crystal structures of PqsR LBD to various ligands." ResearchGate. Available at: [Link]
-
SamiPubCo. "Experimental and Theoretical Approaches for Characterizing Halogen Bonding." Sami Publishing Company. Available at: [Link]
-
Metrangolo, P., et al. "Halogen Bonding: Recent advances." ResearchGate. Available at:[Link]
-
MDPI. "On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms." MDPI. Available at: [Link]
Sources
Safety Operating Guide
Ethyl 2-amino-3-bromo-5-chlorobenzoate proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of Ethyl 2-amino-3-bromo-5-chlorobenzoate . It is designed for laboratory personnel and safety officers requiring immediate, compliant, and scientifically grounded operational procedures.
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the chemical identity to ensure compatibility with waste streams.[1]
| Parameter | Specification |
| Chemical Name | Ethyl 2-amino-3-bromo-5-chlorobenzoate |
| CAS Number | 1315366-56-3 |
| Molecular Formula | C₉H₉BrClNO₂ |
| Functional Groups | Aromatic Amine, Halogenated Arene (Bromo/Chloro), Ester |
| Physical State | Solid (Powder) |
| Solubility | Insoluble in water; soluble in organic solvents (DMSO, Methanol) |
Part 1: Safety Assessment & Risk Analysis
Scientific Rationale: This compound contains both amine and halogen functionalities.[2] The primary risks are toxicity via inhalation/ingestion and environmental persistence .[2] Halogenated aromatics are precursors to dioxins if incinerated improperly; therefore, they require specific high-temperature destruction pathways.[2]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust generation is likely.[2]
-
Dermal: Nitrile gloves (double-gloving recommended due to halogenated nature increasing permeation risk).[2]
-
Ocular: Chemical splash goggles.[2] Safety glasses are insufficient for powder handling.[2]
Incompatibility Alerts
-
Strong Oxidizers: The amine group is susceptible to rapid oxidation, posing fire risks.[2]
-
Acids: Will protonate the amine, potentially generating heat or forming soluble salts that complicate waste stream separation.[2]
Part 2: Waste Segregation & Containment Strategy
The Core Directive: Never mix halogenated organic waste with non-halogenated waste.[2]
-
Why? Halogenated compounds (containing Br, Cl) require distinct incineration protocols (higher temperatures, scrubbers for acidic gases like HBr/HCl).[2] Mixing them with non-halogenated solvents (like Acetone/Ethanol) contaminates the entire volume, exponentially increasing disposal costs and creating regulatory non-compliance (RCRA violations).
Disposal Decision Tree
Figure 1: Operational workflow for segregating halogenated aromatic waste.[2] Note that dissolving this compound in a non-halogenated solvent automatically reclassifies the entire solution as halogenated waste.[2]
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Avoid glass if possible to prevent breakage during transport.[2]
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Constituents: Write "Ethyl 2-amino-3-bromo-5-chlorobenzoate".
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".[2]
-
-
Transfer: Use a disposable spatula.[2] Do not generate dust.[2][3][4][5] Wipe the spatula with a solvent-dampened tissue and place the tissue in the same container.
-
Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Segregation: Pour the solution into the Halogenated Waste carboy.
-
Critical: Even if the solvent is Ethanol (non-halogenated), the presence of the solute (Br/Cl atoms) mandates the "Halogenated" classification.
-
-
Logging: Record the approximate volume and concentration on the waste log sheet. This is vital for the disposal facility to calculate the BTU value and halogen content.
Scenario C: Spill Management
-
Dry Spill: Do not sweep vigorously (creates aerosols).[2] Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a bag.[2]
-
Wet Spill: Absorb with vermiculite or a generic spill pad.[2] Place all cleanup materials into a bag labeled "Halogenated Debris."[2]
Part 4: Regulatory Compliance (RCRA)
In the United States, this compound falls under strict EPA guidelines due to its halogen content.
-
Waste Code: While not explicitly P-listed or U-listed by specific name, it is regulated as a Characteristic Waste if it exhibits toxicity, or more commonly, it is classified under general Halogenated Organic Waste profiles used by waste vendors.[2]
-
Land Ban: Under the Land Disposal Restrictions (LDR) program, halogenated organic compounds are generally banned from land disposal (landfills) without prior treatment.[2]
-
Mandatory Destruction: The only compliant destruction method is incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped to handle halogenated emission scrubbing.[2]
References
-
Sigma-Aldrich. (2025).[2] Ethyl 2-amino-3-bromo-5-chlorobenzoate Safety Data Sheet (SDS).[2] Retrieved from [2]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[2][6] Retrieved from [2]
-
National Institutes of Health (NIH) - PubChem. (2025).[2] 2-Amino-3-bromo-5-chlorobenzoic acid Compound Summary. Retrieved from [2]
-
Fisher Scientific. (2025).[2][5] Chemical Segregation and Waste Management Guidelines.[1][2][7] Retrieved from [2]
Sources
- 1. ptb.de [ptb.de]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
